SC-VC-PAB-N-Me-L-Ala-Maytansinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C65H89ClN10O20 |
|---|---|
Molecular Weight |
1365.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C65H89ClN10O20/c1-36(2)56(71-49(77)19-12-13-20-54(82)96-76-51(79)25-26-52(76)80)59(84)70-43(17-15-28-68-61(67)86)58(83)69-42-23-21-40(22-24-42)35-92-63(88)73(7)29-27-50(78)74(8)39(5)60(85)94-48-33-53(81)75(9)44-31-41(32-45(90-10)55(44)66)30-37(3)16-14-18-47(91-11)65(89)34-46(93-62(87)72-65)38(4)57-64(48,6)95-57/h14,16,18,21-24,31-32,36,38-39,43,46-48,56-57,89H,12-13,15,17,19-20,25-30,33-35H2,1-11H3,(H,69,83)(H,70,84)(H,71,77)(H,72,87)(H3,67,68,86)/b18-14+,37-16+/t38-,39+,43+,46+,47-,48+,56+,57+,64+,65+/m1/s1 |
InChI Key |
NHXRUZDRXYIEFH-FZFOBTKRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
mechanism of action of maytansinol ADC payloads
An In-depth Technical Guide on the Core Mechanism of Action of Maytansinol ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for maytansinoid payloads used in Antibody-Drug Conjugates (ADCs). It details the molecular interactions, cellular processes, and key experimental methodologies used to characterize these potent anti-cancer agents.
Core Mechanism of Action
Maytansinoid ADCs leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic maytansinoid payload, such as DM1 (Mertansine) or DM4 (Ravtansine), directly to cancer cells expressing a target antigen.[1][2] The overarching mechanism involves a multi-step process beginning with targeted binding and culminating in apoptotic cell death.[3][4]
Binding, Internalization, and Trafficking
The process begins when the mAb component of the ADC binds specifically to its cognate antigen on the surface of a cancer cell.[1][3] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire ADC-antigen complex, forming an endosome.[2][4] The ADC is then trafficked through the endosomal-lysosomal pathway.[4] The rate and extent of this internalization are critical for the ADC's efficacy.[1]
Linker Cleavage and Payload Release
Once inside the cell, the ADC is transported to lysosomes, which are acidic organelles containing a variety of degradative enzymes.[4][5] Within the lysosome, the linker connecting the antibody to the maytansinoid payload is cleaved.[1] The nature of the linker is a key design element of the ADC.[6]
-
Cleavable Linkers: These are designed to be sensitive to the lysosomal environment. Examples include hydrazone linkers, which are acid-labile, and peptide linkers (e.g., valine-citrulline), which are substrates for lysosomal proteases like Cathepsin B.[7] Cleavable linkers release the payload in its most potent, unmodified, or near-unmodified form.[8]
-
Non-Cleavable Linkers: These linkers, such as a stable thioether linker (e.g., SMCC), are not readily cleaved.[1] Instead, the entire antibody must be proteolytically degraded to release the payload, which remains attached to the linker and a single amino acid (typically lysine).[9]
The released maytansinoid metabolite then escapes the lysosome and enters the cytoplasm to engage its intracellular target.[2][4]
Microtubule Disruption and Mitotic Arrest
Maytansinoids are highly potent inhibitors of microtubule dynamics.[1][10] Their mechanism of action is distinct from other microtubule-targeting agents like taxanes (which stabilize microtubules) and vinca alkaloids.[1] Maytansinoids bind to tubulin, the protein subunit of microtubules, at a site on β-tubulin near the vinca alkaloid binding domain.[10][11] This binding event suppresses microtubule dynamics by inhibiting the polymerization of tubulin into microtubules.[1][12] The disruption of the microtubule network has profound consequences for the cell, particularly during cell division. It prevents the formation of a functional mitotic spindle, a critical structure for separating chromosomes.[1] This failure leads to cell cycle arrest in the G2/M phase, an event that ultimately triggers programmed cell death.[9][11]
Induction of Apoptosis
The sustained mitotic arrest caused by maytansinoid-induced microtubule disruption activates the mitotic checkpoint, a cellular surveillance mechanism.[1] Unable to properly align chromosomes and complete mitosis, the cell initiates the intrinsic apoptotic pathway. This leads to the activation of caspases and other effector proteins that execute cell death, resulting in the selective elimination of the targeted cancer cell.
The Bystander Effect
Certain maytansinoid ADCs, particularly those with cleavable linkers, can induce a "bystander effect".[8][11] After the payload is released within the target antigen-positive (Ag+) cell, if the metabolite is sufficiently membrane-permeable (often meaning more hydrophobic or less charged), it can diffuse out of the cell and into the surrounding microenvironment.[13][14] This released payload can then enter and kill adjacent antigen-negative (Ag-) tumor cells that would otherwise not be targeted by the ADC.[8][11] This bystander killing is a crucial feature for treating heterogeneous tumors where not all cells express the target antigen.[14] ADCs with non-cleavable linkers release a charged metabolite (e.g., lysine-SMCC-DM1) that is generally not membrane-permeable and therefore does not induce a significant bystander effect.[9][13]
Quantitative Data
The potency of maytansinoid payloads and their ADCs is characterized by their binding affinity to tubulin and their cytotoxicity against cancer cell lines.
Table 1: Tubulin Binding Affinity
| Compound | Target | Apparent KD (µM) | Method |
| Maytansine | Soluble Tubulin | 0.86 ± 0.2 | Tryptophan Fluorescence Quenching |
| S-methyl DM1 | Soluble Tubulin | 0.93 ± 0.2 | Tryptophan Fluorescence Quenching |
| Tritiated S-methyl DM1 | Microtubules | 0.1 ± 0.05 | Radioligand Binding |
| [5][15] |
Table 2: In Vitro Cytotoxicity of Maytansinoids and Maytansinoid ADCs
| Agent | Cell Line | Target | IC50 |
| Trastuzumab-Maytansinoid ADC | MDA-MB-361 | HER2 | 1.6 nM (payload conc.) |
| Free DM1 | Panc1 (Pancreatic) | Tubulin | 6.64 nM |
| Free DM1 | BxPC-3 (Pancreatic) | Tubulin | 2.07 nM |
| Free DM1 | FG (Pancreatic) | Tubulin | 2.25 nM |
| Zt/g4-DM1 (ADC) | BxPC-3 (Pancreatic) | RON | 120 nM (equiv. DM1) |
| Maytansine | Various | Tubulin | Sub-nanomolar range |
| STRO-001 (ADC) | Various NHL lines | CD74 | Sub-nanomolar to nanomolar range |
| [1][11][16][17] |
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This protocol determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Seed antigen-positive cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[13]
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC in culture medium. Add 50 µL of the diluted ADC solutions to the appropriate wells. Include control wells with medium only (no cells/blank) and cells with medium but no ADC (vehicle control).[13]
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-144 hours) at 37°C with 5% CO₂.[13]
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 1-4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][18]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[16][18] Incubate overnight at 37°C in a humidified atmosphere.[18]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13][16]
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Cell Cycle Analysis via Flow Cytometry
This protocol is used to confirm that the maytansinoid payload induces G2/M cell cycle arrest.
-
Cell Treatment: Seed cells in 6-well plates and treat with the maytansinoid ADC at a concentration around its IC50 for a specified time (e.g., 18-24 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells by centrifugation (e.g., 200 x g, 5 min) in ice-cold phosphate-buffered saline (PBS).[14]
-
Fixation: Resuspend the cell pellet (e.g., 2 x 10⁶ cells) in 1 mL of ice-cold PBS. While gently vortexing, slowly add the cell suspension dropwise into a tube containing cold 70% ethanol (e.g., 9 mL) for fixation.[14] Incubate at 4°C for at least 2 hours (can be stored longer).[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA). A typical solution is PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 (for permeabilization).[19]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[14]
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to DNA content, is measured.[19]
-
Analysis: Gate on single cells to exclude doublets. Generate a histogram of DNA content (PI fluorescence). Cells in G0/G1 phase will have 2N DNA content, while cells in G2/M phase will have 4N DNA content. Cells in S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle to determine the extent of G2/M arrest in treated samples compared to controls.[19]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a maytansinoid on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Thaw purified tubulin protein (e.g., porcine brain tubulin) and GTP solution on ice. Prepare a reaction buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP and glycerol (a polymerization enhancer).[20]
-
Reaction Setup: In a 96-well plate, add the test compound (maytansinoid) at various concentrations.[20]
-
Initiation: Add the tubulin/GTP/buffer mixture to each well to initiate the polymerization reaction. The final tubulin concentration is typically in the µM range.[20]
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340-350 nm every 30-60 seconds for 60-90 minutes. The scattering of light increases as microtubules form.[20][21]
-
Analysis: Plot absorbance versus time. The rate and extent of polymerization in the presence of the maytansinoid are compared to a vehicle control (e.g., DMSO) and known inhibitors (e.g., nocodazole) or stabilizers (e.g., paclitaxel). Maytansinoids will show a concentration-dependent inhibition of the polymerization rate and the maximum polymer mass achieved.
Visualizations
Diagram 1: Overall Mechanism of Action of a Maytansinoid ADC
Caption: Workflow of maytansinoid ADC from cell binding to apoptosis.
Diagram 2: Maytansinoid-Induced Apoptosis Pathway
Caption: Signaling cascade from mitotic arrest to apoptosis.
Diagram 3: Experimental Workflow for ADC Cytotoxicity Assay
Caption: Step-by-step workflow for a typical ADC cytotoxicity assay.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. news-medical.net [news-medical.net]
- 3. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LYSOSOMAL ISOLATION PROTOCOL [protocols.io]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 7. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bioivt.com [bioivt.com]
- 9. ricerca.unich.it [ricerca.unich.it]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
The Synthesis of VC-PAB Cleavable Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline p-aminobenzyl alcohol (VC-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs). Its susceptibility to cleavage by the lysosomal enzyme cathepsin B allows for the specific release of cytotoxic payloads within target cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. This guide provides a comprehensive overview of the synthesis pathway for VC-PAB linkers, detailed experimental protocols, and a summary of relevant quantitative data.
Introduction to VC-PAB Linkers
The VC-PAB linker is a dipeptide-based system designed for selective cleavage within the lysosomal compartment of tumor cells.[] Cathepsin B, a protease often overexpressed in various cancers, recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl alcohol (PAB) moieties.[2] This initial cleavage event triggers a self-immolative cascade, leading to the release of the conjugated drug payload in its active form.[3] The valine-citrulline dipeptide offers a balance of stability in systemic circulation and efficient enzymatic cleavage within the target cell.[3][4]
The Synthetic Pathway
The synthesis of a complete drug-linker construct, such as the widely used maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-payload (mc-VC-PAB-payload), is a multi-step process. The core synthesis of the VC-PAB linker itself can be approached through several routes, with a key consideration being the prevention of epimerization at the chiral centers, particularly that of citrulline.[3]
A common and improved synthetic strategy involves the initial coupling of a protected citrulline residue to the p-aminobenzyl alcohol (PAB) spacer, followed by the coupling of a protected valine. This sequence has been shown to minimize the risk of racemization.[3]
Synthesis of Protected Valine-Citrulline Dipeptide
The synthesis begins with the protection of the amino groups of L-valine and L-citrulline to prevent unwanted side reactions during peptide coupling. Common protecting groups include fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz).[3]
Synthesis of the p-Aminobenzyl Alcohol (PAB) Spacer
The p-aminobenzyl alcohol (PAB) component serves as the self-immolative part of the linker. It is typically synthesized from p-nitrobenzyl alcohol via reduction of the nitro group to an amine.[5]
Coupling of Valine-Citrulline to the PAB Spacer
The protected dipeptide is then coupled to the PAB spacer. This is a critical step where coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate amide bond formation.[3]
Introduction of the Maleimide Group and Payload Conjugation
For conjugation to antibodies via cysteine residues, a maleimide group is often introduced. This is typically achieved by reacting the deprotected N-terminus of the dipeptide with a maleimidohexanoic acid derivative.[3] Finally, the cytotoxic payload, which often contains a hydroxyl or amine functional group, is attached to the PAB alcohol via a carbamate linkage. This is frequently accomplished by activating the PAB-alcohol as a p-nitrophenyl carbonate.[6]
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of a VC-PAB linker.
Synthesis of Fmoc-L-Citrulline-p-aminobenzyl alcohol (Fmoc-Cit-PABOH)
-
Protection of L-Citrulline: L-Citrulline is reacted with Fmoc-Cl or Fmoc-OSu in a suitable solvent system (e.g., water/THF) with a base such as sodium bicarbonate to yield Fmoc-L-Citrulline.[3]
-
Amide Bond Formation: The protected Fmoc-L-Citrulline is then coupled with 4-aminobenzyl alcohol using HATU as the coupling reagent in a solvent like DMF. N,N-Diisopropylethylamine (DIPEA) is added as a base. It is crucial to control the amount of base to prevent premature deprotection of the Fmoc group.[3]
-
Purification: The resulting Fmoc-Cit-PABOH is purified by chromatography.
Synthesis of Fmoc-L-Valine-L-Citrulline-p-aminobenzyl alcohol (Fmoc-Val-Cit-PABOH)
-
Fmoc Deprotection: The Fmoc group is removed from Fmoc-Cit-PABOH using a base such as triethylamine in DMF to yield H-Cit-PABOH.[3]
-
Peptide Coupling: The resulting amine is then coupled with Fmoc-L-Valine using a coupling reagent like HATU in DMF with DIPEA as a base to form Fmoc-Val-Cit-PABOH.[3]
-
Purification: The product is purified by chromatography.
Synthesis of Maleimidocaproyl-L-Valine-L-Citrulline-p-aminobenzyl alcohol (mc-Val-Cit-PABOH)
-
Fmoc Deprotection: The Fmoc group of Fmoc-Val-Cit-PABOH is removed as described previously to yield H-Val-Cit-PABOH.[3]
-
Maleimide Introduction: The deprotected dipeptide is reacted with an activated form of 6-maleimidohexanoic acid. This can be achieved by in situ activation with N,N'-disuccinimidyl carbonate in DMF.[3]
-
Purification: The final linker, mc-Val-Cit-PABOH, is purified by chromatography.
Payload Attachment: Synthesis of mc-Val-Cit-PAB-Payload
-
Activation of PAB-alcohol: The hydroxyl group of mc-Val-Cit-PABOH is activated, for example, by reaction with p-nitrophenyl chloroformate to form mc-Val-Cit-PABC-PNP.[6]
-
Carbamate Formation: The activated linker is then reacted with the amine or hydroxyl group of the cytotoxic payload (e.g., MMAE) to form the final drug-linker conjugate.[7]
-
Purification: The final product is purified using techniques such as chromatography to isolate the desired conjugate.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data reported for the synthesis of VC-PAB linkers and related constructs.
| Step | Reactants | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| Fmoc-Cit-PABOH Synthesis | Fmoc-L-Citrulline, 4-aminobenzyl alcohol | HATU | DIPEA | DMF | 60-65 | [3] |
| Cbz-Cit-PABOH Synthesis | Cbz-L-Citrulline, 4-aminobenzyl alcohol | HATU | - | DMF | 70-80 | [3] |
| Mc-Val-Cit-PABOH Synthesis | H-Val-Cit-PABOH, 6-maleimidohexanoic acid, N,N'-disuccinimidyl carbonate | - | TEA | DMF | 85-97 | [3] |
| Overall Yield | From L-Citrulline | - | - | - | ~50 | [3] |
Visualization of Pathways and Workflows
Synthesis Pathway of mc-VC-PAB-OH
Caption: Synthetic route for mc-Val-Cit-PABOH linker.
Enzymatic Cleavage and Payload Release
Caption: Mechanism of payload release from a VC-PAB linker.
Conclusion
The synthesis of VC-PAB cleavable linkers is a well-established yet nuanced process that is central to the development of effective antibody-drug conjugates. Careful selection of protecting groups, coupling reagents, and reaction conditions is paramount to achieving high yields and diastereoselectivity. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of targeted cancer therapy, providing a solid foundation for the synthesis and application of this critical ADC component.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. researchgate.net [researchgate.net]
The Critical Role of the p-Aminobenzyl Alcohol Spacer in ADC Linker Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy and safety of the ADC. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient and selective payload release at the tumor site. The p-aminobenzyl alcohol (PABA) spacer, a self-immolative moiety, has become a cornerstone in the design of modern cleavable linkers, facilitating the traceless release of unmodified drug payloads within target cells. This guide provides a comprehensive technical overview of the PABA spacer's role, mechanism, and impact on ADC development.
The Self-Immolative Mechanism of the PABA Spacer
The PABA spacer is a key component of many enzymatically cleavable linkers, most notably those containing a dipeptide sequence such as valine-citrulline (Val-Cit) that is susceptible to cleavage by lysosomal proteases like Cathepsin B.[1][2] The primary function of the PABA spacer is to ensure the efficient and traceless release of the payload after the enzymatic cleavage event.[3]
The process begins after the ADC is internalized by the target cancer cell and trafficked to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABA moiety.[1] This initial cleavage triggers a cascade of spontaneous electronic rearrangements within the PABA spacer, a process known as self-immolation or 1,6-elimination.[4][5] This rearrangement results in the formation of an unstable intermediate, which then fragments to release the free, unmodified payload, carbon dioxide, and an aza-quinone methide species.[5][6] The traceless nature of this release is crucial, as any residual linker fragment attached to the drug could impair its pharmacological activity.[3]
The following diagram illustrates the enzymatic cleavage and subsequent self-immolation of a Val-Cit-PABA linker.
Caption: Mechanism of payload release from a Val-Cit-PABA linker.
Impact of the PABA Spacer on ADC Stability and Efficacy
The stability of the linker in systemic circulation is paramount for a successful ADC. Premature release of the potent payload can lead to severe off-target toxicities.[7][8] The Val-Cit-PABA linker system is designed to be stable in the bloodstream and only become labile in the specific microenvironment of the lysosome.[2][]
Plasma Stability
Studies have demonstrated that Val-Cit-PABA linkers exhibit high stability in human plasma.[6][10] However, a notable species-specific difference exists, with these linkers showing significantly lower stability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), which can also cleave the linker.[11][12] This discrepancy is a critical consideration during preclinical development and necessitates careful interpretation of rodent model data.
| Species | Condition | % Drug Release (24h) | Reference |
| Human | Serum | 0 | [10] |
| Mouse | Serum | 73-80 | [10] |
Table 1: Comparative stability of a Val-Cit-PABA linked payload in human and mouse serum.
Intracellular Cleavage and Efficacy
The efficiency of the enzymatic cleavage and subsequent self-immolation directly impacts the potency of the ADC. The design of the dipeptide sequence and modifications to the PABA spacer can influence the rate of payload release. For instance, the Val-Cit dipeptide is efficiently cleaved by Cathepsin B, leading to rapid payload release upon lysosomal delivery.[13] The rate of self-immolation can also be modulated by the electronic properties of the payload and any substituents on the PABA ring.[14] Electron-withdrawing groups can accelerate the immolation process.[14]
The following workflow outlines a typical experimental approach to evaluate the efficacy of an ADC employing a PABA-based linker.
Caption: Experimental workflow for ADC efficacy and stability evaluation.
Experimental Protocols
Synthesis of a Val-Cit-PABA Drug-Linker Construct
The synthesis of a drug-linker construct containing the Val-Cit-PABA moiety is a multi-step process. A common approach involves the synthesis of the Mc-Val-Cit-PABOH linker followed by conjugation to the payload.[7]
Materials:
-
L-Citrulline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
p-Aminobenzyl alcohol (PABOH)
-
Maleimidocaproyl (Mc) group
-
Payload with a suitable conjugation handle (e.g., an amine)
-
Standard organic synthesis reagents and solvents
General Procedure:
-
PABA Incorporation: The p-aminobenzyl alcohol spacer is coupled to the C-terminus of L-Citrulline using a coupling agent like HATU.
-
Dipeptide Formation: The N-terminus of the Cit-PABOH intermediate is then coupled to a protected L-Valine.
-
Maleimide Functionalization: A maleimidocaproyl (Mc) group is introduced to the N-terminus of the Val-Cit-PABOH dipeptide to provide a handle for antibody conjugation.
-
Payload Conjugation: The hydroxyl group of the PABOH moiety is typically activated (e.g., as a p-nitrophenyl carbonate) to facilitate conjugation with an amine-containing payload, forming a carbamate linkage.[3]
-
Purification: The final drug-linker construct is purified using techniques such as high-performance liquid chromatography (HPLC).
Note: This is a generalized procedure. Specific reaction conditions, protecting groups, and purification methods will vary depending on the specific payload and linker chemistry.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC linker in plasma.
Materials:
-
ADC of interest
-
Human and mouse plasma (e.g., from commercial vendors)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of 0.05 mg/mL in human and mouse plasma at 37°C.[15]
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately quench the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload and intact ADC.
-
Calculate the percentage of drug release over time.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target cancer cells.
Materials:
-
Target antigen-expressing cancer cell line
-
Control (antigen-negative) cell line
-
ADC of interest
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC. Include an untreated control and a control with a non-targeting ADC.
-
Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
The p-aminobenzyl alcohol spacer is an indispensable component in the design of modern, effective, and safe antibody-drug conjugates. Its self-immolative mechanism enables the traceless release of active payloads within target cancer cells, a critical feature for maximizing therapeutic efficacy. A thorough understanding of the PABA spacer's chemistry, its interaction with enzymatic triggers, and its stability profile is essential for the successful development of next-generation ADCs. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of ADCs incorporating this pivotal linker technology. As ADC research continues to advance, further innovations in self-immolative linker chemistry, including modifications to the PABA scaffold, will undoubtedly lead to even more potent and selective cancer therapies.
References
- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris-biotech.de [iris-biotech.de]
- 4. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]
- 5. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dls.com [dls.com]
- 10. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Lynchpin of Potent Oncology Therapeutics: A Technical Guide to Maytansinol Derivatives in Antibody-Drug Conjugates
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a beacon of hope, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most promising of these payloads are the maytansinoids, a class of microtubule-targeting agents derived from the parent compound maytansine. This technical guide provides an in-depth exploration of maytansinol and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their application in ADCs.
Maytansinoids exert their potent anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1][2][3] This disruption of the microtubule network leads to mitotic arrest and, ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][4] The high cytotoxicity of maytansinoids, often 100 to 1000 times more potent than conventional chemotherapy agents like doxorubicin, initially presented a challenge for their systemic use due to a narrow therapeutic window and significant side effects.[2][4][5] However, the advent of ADC technology has harnessed this potency by enabling targeted delivery directly to tumor cells, thereby minimizing systemic toxicity.[1][2][3]
This guide will delve into the core aspects of maytansinoid-based ADCs, including their mechanism of action, the chemical intricacies of their synthesis and conjugation, and the critical experimental protocols for their evaluation.
Core Concepts: Structure and Mechanism
Maytansine, originally isolated from the Ethiopian shrub Maytenus ovatus, is a 19-membered ansa macrolide.[2][4] Its derivatives, collectively known as maytansinoids, are structurally modified to facilitate conjugation to monoclonal antibodies. Maytansinol, a key derivative, serves as a precursor for the synthesis of widely used maytansinoids such as DM1 (mertansine) and DM4 (ravtansine).[1][5] These derivatives are engineered to contain a chemical handle, often a thiol or disulfide group, that allows for stable linkage to an antibody.[4]
The journey of a maytansinoid-based ADC from administration to cellular demise is a multi-step process. The ADC first circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of cancer cells.[4][6] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell.[6][7] Once inside, the ADC is trafficked to the lysosome, where the acidic environment and enzymatic activity cleave the linker, releasing the potent maytansinoid payload.[6] The liberated maytansinoid then binds to tubulin, disrupting microtubule dynamics and initiating the cascade of events leading to cell death.[1][2]
Signaling Pathways of Maytansinoid-Induced Cell Death
The primary mechanism of action of maytansinoids is the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis. The following diagram illustrates the key steps in this signaling pathway.
Caption: Signaling pathway of maytansinoid-based ADCs leading to apoptosis.
Quantitative Data Summary
The efficacy and characteristics of maytansinoid-based ADCs are quantified through various parameters. The following tables summarize key data points from preclinical studies.
Table 1: In Vitro Cytotoxicity of Maytansinoids and ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Maytansine | BT474 | - | 0.42 | [6] |
| Maytansine | BJAB | - | 0.27 | [6] |
| Anti-HER2-Maytansinoid | BT474 (HER2+) | HER2 | 0.4 | [6] |
| Anti-CD79b-Maytansinoid | BJAB (CD79b+) | CD79b | 0.29 | [6] |
| STRO-001 | Various NHL | CD74 | Sub-nanomolar to nanomolar | [1] |
| SAR566658 | Various CA6+ | CA6 | 1 - 7.3 | [8] |
Table 2: Drug-to-Antibody Ratio (DAR) and its Impact
| ADC | Linker Type | Average DAR | Impact on Clearance | Reference |
| M9346A-sulfo-SPDB-DM4 | Cleavable | ~2 - 6 | Comparable | [9] |
| M9346A-sulfo-SPDB-DM4 | Cleavable | ~9 - 10 | Rapid clearance | [9] |
| J2898A-SMCC-DM1 | Non-cleavable | ~2 - 6 | Comparable | [9] |
| J2898A-SMCC-DM1 | Non-cleavable | ~9 - 10 | Rapid clearance | [9] |
| STRO-001 | Non-cleavable | ~2 | - | [1] |
| IMGC936 | Cleavable | ~2.0 | - | [10][11] |
| Trastuzumab-AJICAP-maytansinoid | - | 1.8 - 1.9 | - | [12] |
Experimental Protocols
The development and evaluation of maytansinoid-based ADCs involve a series of well-defined experimental procedures.
Synthesis of Maytansinoid-Linker Payloads
The synthesis of maytansinoid derivatives with appropriate linkers is a crucial first step. A common strategy involves modifying maytansinol at the C-3 position to introduce a linker with a reactive group for antibody conjugation.[1]
General Protocol for DM1 Synthesis:
-
Thiolation of Maytansinol: Maytansinol is reacted with a reagent such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) to introduce a disulfide-containing linker.
-
Purification: The resulting maytansinoid-linker conjugate is purified using chromatographic techniques like silica gel chromatography.
-
Characterization: The structure and purity of the final product are confirmed by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Antibody-Drug Conjugation
The conjugation of the maytansinoid-linker payload to the antibody is a critical step that determines the drug-to-antibody ratio (DAR) and the overall stability and efficacy of the ADC.
Protocol for Cysteine-Based Conjugation:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
Conjugation Reaction: The maytansinoid-linker payload, containing a maleimide or other thiol-reactive group, is added to the reduced antibody solution. The reaction is typically carried out at a controlled pH and temperature.
-
Purification of ADC: The resulting ADC is purified to remove unconjugated payload and antibody using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization of ADC: The purified ADC is characterized to determine the average DAR, the distribution of drug-loaded species, the level of aggregation, and the amount of free drug.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
Protocol:
-
Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, the unconjugated antibody, and the free maytansinoid drug for a specified period (e.g., 72-120 hours).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Studies in Xenograft Models
These studies evaluate the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
ADC Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment groups and administered the ADC, control antibody, or vehicle via intravenous injection.
-
Efficacy Evaluation: Tumor growth is monitored over time. The primary endpoint is typically tumor growth inhibition or regression. Animal body weight and overall health are also monitored to assess toxicity.
Experimental Workflow for ADC Development
The development of a maytansinoid-based ADC follows a structured workflow from initial design to preclinical evaluation.
Caption: A streamlined workflow for the development of maytansinoid ADCs.
Conclusion
Maytansinol derivatives have firmly established themselves as a cornerstone of modern ADC development. Their high potency, coupled with the targeting capabilities of monoclonal antibodies, offers a powerful strategy for the treatment of various cancers. This technical guide has provided a comprehensive overview of the key aspects of maytansinoid-based ADCs, from their fundamental mechanism of action to the detailed experimental protocols required for their development and evaluation. As research continues to refine linker technologies, conjugation methods, and our understanding of tumor biology, the therapeutic potential of maytansinoid ADCs is poised to expand even further, offering new hope to patients with cancer.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. adcreview.com [adcreview.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
An In-depth Technical Guide to the Enzymatic Cleavage of Valine-Citrulline Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the enzymatic cleavage of valine-citrulline (vc) linkers, a critical mechanism for the targeted release of cytotoxic payloads from antibody-drug conjugates (ADCs). Understanding the nuances of this process is paramount for the design and optimization of effective and safe ADC therapeutics.
Introduction to Valine-Citrulline Linkers in ADCs
Valine-citrulline (vc) linkers are a cornerstone of modern ADC design, prized for their relative stability in systemic circulation and susceptibility to cleavage by specific intracellular proteases.[1][2][3] This dipeptide motif, often coupled with a p-aminobenzyl carbamate (PABC) self-immolative spacer, ensures that the potent cytotoxic payload remains attached to the antibody until it reaches the target tumor cell, thereby minimizing off-target toxicity.[1][] The selective release of the drug within the tumor microenvironment or inside the cancer cell enhances the therapeutic index of the ADC.[]
The Primary Cleavage Mechanism: The Role of Cathepsin B
The principal enzyme responsible for the cleavage of the vc-linker is Cathepsin B, a lysosomal cysteine protease.[5][6][7] Cathepsin B is often overexpressed in various tumor types, making the vc-linker an effective trigger for drug release in cancer cells.[5]
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis.[8][9] The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway.[8][9] The acidic environment of the lysosome (pH 4.5-5.0) provides the optimal conditions for Cathepsin B activity.[5][6] Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[][10] This initial cleavage event triggers a cascade of electronic rearrangements within the PABC spacer, leading to its self-immolation and the subsequent release of the active cytotoxic drug into the cytoplasm of the cancer cell.[1][10]
While Cathepsin B is the primary enzyme, studies have shown that other lysosomal proteases, such as Cathepsin L and Cathepsin S, can also contribute to vc-linker cleavage, albeit with varying efficiencies.[3][10] Interestingly, some research suggests that Cathepsin B may not be strictly essential for the cytotoxic activity of some vc-ADCs, indicating a degree of redundancy in the lysosomal protease system.[11][12]
Signaling Pathway for ADC Internalization and Cleavage
Factors Influencing vc-Linker Cleavage and Stability
While designed for intracellular cleavage, the stability of vc-linkers in the systemic circulation is not absolute and can be influenced by other enzymes, which can lead to premature drug release and potential off-target toxicities.
Premature Cleavage by Neutrophil Elastase
Human neutrophil elastase, a serine protease released by neutrophils, has been shown to cleave the vc-linker.[13][14] This can be a contributing factor to the neutropenia observed with some vc-ADCs, as the premature release of the cytotoxic payload can harm healthy neutrophils.[13][14]
Species-Specific Instability: Carboxylesterase 1C in Rodents
Preclinical evaluation of vc-ADCs in rodent models can be challenging due to the presence of carboxylesterase 1C (Ces1c) in mouse and rat plasma.[14][15][16][17] This enzyme can hydrolyze the vc-linker, leading to rapid clearance of the ADC and an underestimation of its therapeutic potential in humans, where a corresponding plasma carboxylesterase with the same activity is absent.[15][17]
Linker Modification for Enhanced Stability
To address the issue of premature cleavage, researchers have developed modified linkers with improved plasma stability. Tripeptide linkers, such as glutamic acid-valine-citrulline (EVCit) and glutamic acid-glycine-citrulline (EGCit), have been shown to be more resistant to cleavage by neutrophil elastase and carboxylesterase 1C while retaining their susceptibility to intracellular Cathepsin B.
Quantitative Analysis of vc-Linker Cleavage
The following tables summarize key quantitative data related to the stability and cleavage of vc-linkers from various studies.
Table 1: In Vitro Plasma Stability of vc-ADCs
| ADC Linker | Species | Incubation Time (days) | Remaining Conjugated ADC (%) | Reference |
| vc-MMAE | Human | 7 | ~85 | [18] |
| vc-MMAE | Mouse (C57BL/6) | 7 | ~20 | [18] |
| vc-MMAE | Rat (Sprague Dawley) | 6 | ~75 (aggregation observed) | [19] |
| vc-MMAE | Cynomolgus Monkey | 6 | ~80 | [19] |
Table 2: Enzymatic Cleavage of vc-Linkers
| Linker | Enzyme | Relative Cleavage Rate | Reference |
| Val-Cit | Cathepsin B | High | [6][20] |
| Val-Ala | Cathepsin B | Moderate | F.A.S.T. Laboratories |
| Phe-Lys | Cathepsin B | High | F.A.S.T. Laboratories |
Experimental Protocols for Assessing vc-Linker Cleavage
Detailed and robust experimental protocols are essential for accurately characterizing the stability and cleavage of vc-linkers.
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the vc-linker to its primary cleavage enzyme.
Methodology:
-
Reagents and Materials:
-
ADC with vc-linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5
-
Quenching solution: Acetonitrile with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a solution of the ADC in the assay buffer to a final concentration of 1-10 µM.
-
Initiate the reaction by adding Cathepsin B to a final concentration of 20-100 nM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma from different species to identify potential premature cleavage.
Methodology:
-
Reagents and Materials:
-
ADC with vc-linker
-
Plasma (human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Elution buffer: 0.1 M glycine-HCl, pH 2.7
-
Neutralization buffer: 1 M Tris-HCl, pH 8.0
-
LC-MS/MS system and/or HIC-HPLC system
-
-
Procedure:
-
Incubate the ADC at a final concentration of 50-100 µg/mL in plasma at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Capture the ADC from the plasma using Protein A or Protein G magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads using the elution buffer and immediately neutralize with the neutralization buffer.
-
Analyze the eluted ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC or to quantify the total conjugated antibody by LC-MS.
-
The plasma supernatant can be analyzed by LC-MS/MS to quantify the amount of prematurely released payload.
-
Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method to determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
Methodology:
-
Reagents and Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. More hydrophobic species (higher DAR) will elute later.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
-
Experimental Workflow for ADC Stability and Cleavage Analysis
Conclusion
The enzymatic cleavage of valine-citrulline linkers is a sophisticated and highly effective mechanism for the targeted delivery of cytotoxic agents in ADC therapy. A thorough understanding of the enzymes involved, the intracellular trafficking pathways, and the factors influencing linker stability is crucial for the rational design of next-generation ADCs with improved efficacy and safety profiles. The experimental protocols and quantitative data presented in this guide provide a framework for the comprehensive evaluation of vc-linker performance in preclinical and clinical development. As the field of ADCs continues to evolve, the optimization of linker technology will remain a key determinant of therapeutic success.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iphasebiosci.com [iphasebiosci.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
- 19. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
SC-VC-PAB-N-Me-L-Ala-Maytansinol: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and solubility profile of SC-VC-PAB-N-Me-L-Ala-Maytansinol, a potent cytotoxic agent commonly used in the development of Antibody-Drug Conjugates (ADCs). This document details the intrinsic properties of the molecule, methodologies for its characterization, and its mechanism of action, offering critical insights for its application in oncology research and drug development.
Introduction
This compound is a highly potent maytansinoid derivative designed for targeted cancer therapy. It comprises a maytansinol payload linked via a sophisticated linker system. This linker, composed of a sulfocysteine (SC), a valine-citrulline (VC) dipeptide, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and an N-methyl-L-alanine (N-Me-L-Ala) component, is engineered for stability in systemic circulation and efficient cleavage within the target cancer cell. Understanding the stability and solubility of this entire construct is paramount for the successful development of effective and safe ADCs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 2226467-76-9 | [1] |
| Molecular Formula | C65H89ClN10O20 | [1] |
| Purity | >98% | [2] |
Solubility Profile
The solubility of this compound is a critical parameter influencing its formulation, handling, and bioavailability. Due to the hydrophobic nature of the maytansinoid payload, the overall solubility of the ADC can be challenging.[3][]
Solubility in Organic Solvents
This compound exhibits good solubility in various organic solvents. This is particularly relevant for the preparation of stock solutions.
| Solvent | Concentration | Observations |
| DMSO | ≥ 2.5 mg/mL (3.85 mM) | Clear solution; may require sonication to aid dissolution.[5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (3.85 mM) | Clear solution.[5] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (3.85 mM) | Clear solution.[5] |
Aqueous Solubility
Stability Profile
The stability of the linker-payload is a crucial determinant of an ADC's therapeutic index, ensuring it remains intact in circulation to minimize off-target toxicity while enabling efficient payload release at the tumor site.
Linker Stability
The valine-citrulline (VC) component of the linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of cancer cells. However, the VC-PABC linker has been shown to be susceptible to premature cleavage in rodent plasma by carboxylesterase 1C.[6] The stability of this linker can be influenced by chemical modifications.
pH and Temperature Stability
The stability of maytansinoid-based ADCs can be affected by pH and temperature. Generally, maytansinoids exhibit good stability under aqueous conditions.[7] However, conjugation to an antibody can decrease the overall thermal stability of the protein. Studies on trastuzumab-MCC-maytansinoid have shown that while the ADC is relatively stable at 4°C, aggregation can occur at higher temperatures.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the stability and solubility of this compound and its corresponding ADCs.
Protocol for Determining Aqueous Solubility (Thermodynamic)
This protocol outlines the determination of the equilibrium solubility of this compound in aqueous buffers.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)
-
DMSO
-
Orbital shaker
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Add a small aliquot of the DMSO stock solution to each of the aqueous buffers to create a supersaturated solution. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method.
-
The solubility is reported as the concentration of the compound in the supernatant.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Assessing Plasma Stability
This protocol describes a method to evaluate the stability of an ADC containing this compound in plasma.
Materials:
-
ADC conjugated with this compound
-
Human plasma (or plasma from other species of interest)
-
PBS
-
Incubator at 37°C
-
Analytical methods for ADC characterization (e.g., SEC-HPLC for aggregation, HIC-HPLC for DAR, and LC-MS/MS for quantification of released payload)
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw aliquots of the incubation mixture.
-
Immediately stop any enzymatic reactions, for example, by adding a quenching solution or by freezing at -80°C.
-
Analyze the samples to assess changes in the ADC over time:
-
Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to monitor the formation of high molecular weight species.
-
Drug-to-Antibody Ratio (DAR): Employ Hydrophobic Interaction Chromatography (HIC-HPLC) to determine the average DAR and detect any changes indicating payload deconjugation.[6][7]
-
Payload Release: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the free this compound payload in the plasma.[6][9]
-
Caption: Workflow for ADC Plasma Stability Assessment.
Protocol for Thermal Stability Assessment
This protocol uses Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of an ADC.
Materials:
-
ADC conjugated with this compound
-
Unconjugated antibody (as a control)
-
Formulation buffer
-
Differential Scanning Calorimeter
Procedure:
-
Prepare the ADC and unconjugated antibody samples in the desired formulation buffer at a concentration of approximately 0.5-1 mg/mL.[7]
-
Load the samples and a matching buffer reference into the DSC instrument.
-
Scan the samples over a temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).[7]
-
Analyze the resulting thermograms to determine the melting temperatures (Tm) of the different antibody domains (Fab and Fc).
-
A decrease in the Tm of the ADC compared to the unconjugated antibody indicates a reduction in thermal stability due to conjugation.[7]
Mechanism of Action: Signaling Pathway
The cytotoxic effect of maytansinol, the active payload, is primarily mediated through its interaction with tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis.[10]
Mechanism:
-
Tubulin Binding: Maytansinol binds to tubulin at or near the vinca alkaloid binding site.[10]
-
Inhibition of Microtubule Assembly: This binding inhibits the polymerization of tubulin into microtubules.[10]
-
Microtubule Disruption: The dynamic instability of microtubules is suppressed, which is essential for proper mitotic spindle formation.[10]
-
Cell Cycle Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle, typically at the G2/M phase.[11][12][13]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation and programmed cell death.[11][12]
Caption: Maytansinol's Mechanism of Action.
Conclusion
This compound is a complex and highly potent ADC payload that requires careful characterization of its stability and solubility to ensure the development of safe and effective cancer therapeutics. This technical guide provides a foundational understanding of these critical attributes and outlines robust experimental protocols for their assessment. Researchers and drug developers are encouraged to perform these detailed characterizations to optimize ADC design and formulation, ultimately leading to improved clinical outcomes.
References
- 1. This compound | C65H89ClN10O20 | CID 155091914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Maytansinoid-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maytansinoid-based antibody-drug conjugates (ADCs) represent a significant class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxic activity of maytansinoid payloads. This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and key experimental protocols associated with these powerful anti-cancer agents. From the initial isolation of maytansine to the clinical success of approved ADCs like trastuzumab emtansine (Kadcyla®) and mirvetuximab soravtansine (Elahere®), this document delves into the critical aspects of payload synthesis, linker technology, conjugation strategies, and the preclinical and clinical evaluation of these complex biotherapeutics. Detailed methodologies for essential in vitro and in vivo assays are provided to equip researchers with the practical knowledge required for the advancement of next-generation maytansinoid-based ADCs.
Introduction: From Natural Product to Targeted Therapy
The journey of maytansinoids in oncology began with the discovery of maytansine in the 1970s from the Ethiopian shrub Maytenus serrata.[1] Maytansine and its analogs, collectively known as maytansinoids, are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1] Despite their powerful anti-tumor activity, early clinical trials with systemic administration of maytansine were hampered by severe dose-limiting toxicities, including neurotoxicity and gastrointestinal issues, leading to a narrow therapeutic window.[1]
The advent of antibody-drug conjugate technology provided a renewed opportunity for maytansinoids in cancer therapy. By chemically linking these highly potent cytotoxic agents to monoclonal antibodies that target tumor-associated antigens, it became possible to deliver the maytansinoid payload directly to cancer cells, thereby minimizing systemic exposure and associated toxicities.[1] This targeted approach has led to the successful development and approval of maytansinoid-based ADCs for the treatment of various cancers.[1]
The Maytansinoid Payloads: DM1 and DM4
The two most clinically relevant maytansinoid payloads are DM1 (mertansine) and DM4 (ravtansine). These derivatives of maytansine have been chemically modified to incorporate a thiol group, enabling their conjugation to linker molecules.[2]
-
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine): A derivative of maytansine that is a potent inhibitor of tubulin polymerization. It is the cytotoxic payload in the FDA-approved ADC, trastuzumab emtansine.[]
-
DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine): Another potent maytansinoid derivative with a sterically hindered thiol group, which can influence the stability and release characteristics of the payload from the linker.[4][5] It is the cytotoxic payload in the FDA-approved ADC, mirvetuximab soravtansine.[6][7]
The choice of maytansinoid payload can impact the overall efficacy and safety profile of the ADC.
Linker Chemistry and Conjugation Strategies
The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. It must be stable in systemic circulation to prevent premature release of the payload, yet allow for efficient cleavage and release of the active drug within the target cancer cell. Maytansinoid ADCs have utilized both cleavable and non-cleavable linkers.
3.1. Linker Types:
-
Non-cleavable Linkers: These linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable thioether bond between the antibody and the maytansinoid. The release of the payload relies on the complete lysosomal degradation of the antibody, resulting in a payload-linker-amino acid catabolite. Trastuzumab emtansine utilizes the SMCC linker.[8]
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell.
-
Disulfide Linkers: These linkers, such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate), contain a disulfide bond that can be cleaved by intracellular reducing agents like glutathione, which is present in higher concentrations in the cytoplasm of cancer cells. Mirvetuximab soravtansine employs a disulfide linker.[6]
-
3.2. Conjugation Strategies:
The most common method for conjugating maytansinoids to antibodies is through the random modification of surface-exposed lysine residues.[9] This approach utilizes the amine groups of lysine residues to react with an activated linker-payload, resulting in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[9] While effective, this method can lead to batch-to-batch variability and a less defined product. Site-specific conjugation technologies are being developed to produce more homogeneous ADCs with a defined DAR, which can lead to an improved therapeutic index.
Mechanism of Action of Maytansinoid-Based ADCs
The mechanism of action of a maytansinoid-based ADC involves a multi-step process that culminates in the targeted killing of cancer cells.
dot graph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
subgraph "cluster_extracellular" { label="Extracellular Space"; bgcolor="#FFFFFF"; "ADC" [label="Maytansinoid-ADC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Antigen" [label="Tumor Antigen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_intracellular" { label="Cancer Cell"; bgcolor="#FFFFFF"; "Endosome" [label="Endosome", fillcolor="#FBBC05", fontcolor="#202124"]; "Lysosome" [label="Lysosome", fillcolor="#FBBC05", fontcolor="#202124"]; "Payload_Release" [label="Maytansinoid\nPayload Release", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tubulin" [label="Tubulin Dimers", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Microtubule_Disruption" [label="Microtubule Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitotic_Arrest" [label="Mitotic Arrest\n(G2/M Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"ADC" -> "Antigen" [label="1. Binding"]; "Antigen" -> "Endosome" [label="2. Internalization\n(Endocytosis)"]; "Endosome" -> "Lysosome" [label="3. Trafficking"]; "Lysosome" -> "Payload_Release" [label="4. Linker Cleavage/\nAntibody Degradation"]; "Payload_Release" -> "Tubulin" [label="5. Binding to Tubulin"]; "Tubulin" -> "Microtubule_Disruption" [label="Inhibition of\nPolymerization"]; "Microtubule_Disruption" -> "Mitotic_Arrest"; "Mitotic_Arrest" -> "Apoptosis" [label="Activation of\nApoptotic Pathways"]; } digraph "Signaling_Pathway_of_Maytansinoid-Induced_Apoptosis" { graph [bgcolor="#F1F3F4", fontname="Arial", nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
"Maytansinoid" [label="Maytansinoid", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Microtubule_Disruption" [label="Microtubule Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitotic_Arrest" [label="Mitotic Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "JNK_Activation" [label="JNK Pathway\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; "AP1_Formation" [label="c-Jun Phosphorylation\n&\nAP-1 Formation", fillcolor="#FBBC05", fontcolor="#202124"]; "Bcl2_Modulation" [label="Bcl-2 Family\nModulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Caspase_Activation" [label="Caspase Cascade\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Maytansinoid" -> "Microtubule_Disruption" [label="Inhibits tubulin polymerization"]; "Microtubule_Disruption" -> "Mitotic_Arrest"; "Mitotic_Arrest" -> "JNK_Activation" [label="Stress Signal"]; "JNK_Activation" -> "AP1_Formation"; "AP1_Formation" -> "Bcl2_Modulation" [label="Transcriptional Regulation\nof Pro-apoptotic Genes\n(e.g., Bak, Fas-L)"]; "Mitotic_Arrest" -> "Bcl2_Modulation" [label="Phosphorylation &\nInactivation of\nAnti-apoptotic Bcl-2"]; "Bcl2_Modulation" -> "Caspase_Activation" [label="Mitochondrial Pathway"]; "Caspase_Activation" -> "Apoptosis"; } digraph "ADC_Development_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
"Target_Selection" [label="Target Antigen\nSelection & Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Antibody_Development" [label="Antibody Generation\n& Engineering", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Payload_Linker_Synthesis" [label="Payload & Linker\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Conjugation" [label="ADC Conjugation\n& Purification", fillcolor="#FBBC05", fontcolor="#202124"]; "In_Vitro_Characterization" [label="In Vitro\nCharacterization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "In_Vivo_Studies" [label="In Vivo Preclinical\nEfficacy & Toxicology", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Clinical_Development" [label="Clinical Development\n(Phase I, II, III)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Target_Selection" -> "Antibody_Development"; "Antibody_Development" -> "Conjugation"; "Payload_Linker_Synthesis" -> "Conjugation"; "Conjugation" -> "In_Vitro_Characterization"; "In_Vitro_Characterization" -> "In_Vivo_Studies" [label="Lead Candidate\nSelection"]; "In_Vivo_Studies" -> "Clinical_Development" [label="IND-Enabling\nStudies"]; }
Quantitative Data Summary
The following tables summarize key quantitative data for approved and investigational maytansinoid-based ADCs.
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| ADC Name (Target) | Cell Line | IC50 (ng/mL or nM) | Reference |
| Trastuzumab emtansine (HER2) | KMCH-1 (High HER2) | 0.031 µg/mL | [10] |
| Trastuzumab emtansine (HER2) | Mz-ChA-1 (High HER2) | 1.3 µg/mL | [10] |
| Trastuzumab emtansine (HER2) | KKU-100 (Low HER2) | 4.3 µg/mL | [10] |
| Mirvetuximab soravtansine (FRα) | Various | 500 nM | [11] |
| IMGC936 (ADAM9) | NCI-H1703, SKMES-1, CaLu3, DLD-1 | Potent cytotoxicity | [12] |
| Zt/g4-DM1 (RON) | H2228, H358, T-47D | Tumoristatic concentration: 2.02, 1.94, 6.25 mg/kg | [13] |
Table 2: Preclinical In Vivo Efficacy of Maytansinoid-Based ADCs
| ADC Name | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab emtansine | SBC-3/SN-38 (SCLC) | Not specified | Significant suppression vs. trastuzumab | [14][15][16] |
| Trastuzumab emtansine | KMCH-1 (BTC) | 20 mg/kg, q3w x 2 | 108% | [10] |
| Trastuzumab emtansine | Mz-ChA-1 (BTC) | 20 mg/kg, q3w x 2 | 75% | [10] |
| Zt/g4-DM1 | H2228, H358, T-47D | 20 mg/kg, q12d x 2 | >95% | [13] |
Table 3: Clinical Efficacy of Approved Maytansinoid-Based ADCs
| ADC Name | Indication | Clinical Trial | Objective Response Rate (ORR) | Reference |
| Trastuzumab emtansine | HER2+ Metastatic Breast Cancer | EMILIA | 43.6% | [17] |
| Mirvetuximab soravtansine | FRα-high Platinum-Resistant Ovarian Cancer | SORAYA | 32.4% (Investigator assessed) | [1][6][7][18] |
| Mirvetuximab soravtansine | FRα-high Platinum-Resistant Ovarian Cancer | MIRASOL | 60% | [19] |
Table 4: Pharmacokinetic Parameters of Approved Maytansinoid-Based ADCs
| ADC Name | Parameter | Value | Unit | Reference |
| Trastuzumab emtansine | Clearance | 0.676 | L/day | [1][20] |
| Central Volume of Distribution | 3.127 | L | [1][20] | |
| Terminal Half-life | 3.94 | days | [1][20] | |
| Cmax (Cycle 1) | 74.4 ± 10.1 | µg/mL | [21] | |
| Ctrough (Cycle 1) | 1.34 ± 0.802 | µg/mL | [21] | |
| AUCinf (Cycle 1) | 338 ± 69.5 | µg*day/mL | [21] | |
| Mirvetuximab soravtansine | Clearance (ADC) | 0.0153 | L/h | [14][15] |
| Central Volume of Distribution (ADC) | 2.63 | L | [14][15] | |
| Clearance (DM4) | 8.83 | L/h | [14][15] | |
| Central Volume of Distribution (DM4) | 3.67 | L | [14][15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of maytansinoid-based ADCs.
6.1. Synthesis of Maytansinoid Payloads
The synthesis of maytansinoid payloads like DM1 and DM4 is a complex multi-step process that typically starts from a maytansinoid precursor, such as ansamitocin P-3, which can be obtained through fermentation.
6.1.1. General Scheme for DM4 Synthesis:
-
Preparation of the thiol-containing side chain: Isobutylene sulfide is reacted with the anion of acetonitrile, followed by hydrolysis to yield 4-mercapto-4-methylpentanoic acid.[22]
-
Disulfide formation: The mercapto acid is then reacted with methyl methanethiolsulfonate to form the corresponding disulfide.[22]
-
Activation and coupling to N-methyl-L-alanine: The disulfide-containing carboxylic acid is converted to an N-hydroxysuccinimide ester and then reacted with N-methyl-L-alanine.[22]
-
Esterification with maytansinol: The resulting N-acyl-N-methyl-L-alanine derivative is coupled to maytansinol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and zinc chloride to yield the L-DM4-SMe diastereomer, which is then purified by HPLC.[22]
-
Reduction to DM4: The purified L-DM4-SMe is reduced with a reducing agent such as dithiothreitol (DTT) to yield the final thiol-containing payload, DM4, which is again purified by HPLC.[22]
6.2. Lysine-Based ADC Conjugation using an SMCC Linker
This protocol describes a typical two-step lysine-based conjugation.
-
Antibody Preparation: The antibody is buffer-exchanged into a suitable conjugation buffer (e.g., borate buffer, pH 8.0).[2]
-
Linker-Payload Activation: The maytansinoid payload (e.g., DM1) is reacted with the SMCC linker in an organic solvent like dimethylacetamide (DMA).[2]
-
Conjugation Reaction: The activated SMCC-DM1 is added to the antibody solution. The reaction is typically carried out at room temperature for a defined period (e.g., 2 hours).[2]
-
Quenching: The reaction is quenched by adding an excess of a small molecule amine, such as glycine, to react with any unreacted SMCC-DM1.[2]
-
Purification: The resulting ADC is purified to remove unconjugated payload, linker, and other reaction byproducts.
6.3. ADC Purification
6.3.1. Size Exclusion Chromatography (SEC):
SEC separates molecules based on their size. It is commonly used to remove small molecule impurities from the ADC preparation and to analyze the extent of aggregation.[23][24][25][26][27]
-
Principle: Larger molecules (ADC) are excluded from the pores of the chromatography resin and elute first, while smaller molecules (unconjugated payload, linker) enter the pores and elute later.
-
Typical Protocol:
-
Equilibrate the SEC column (e.g., TSKgel G3000SWxl) with a suitable buffer (e.g., phosphate-buffered saline).[25]
-
Load the crude ADC mixture onto the column.
-
Elute with the equilibration buffer at a constant flow rate.
-
Collect fractions corresponding to the monomeric ADC peak.
-
6.3.2. Hydrophobic Interaction Chromatography (HIC):
HIC separates molecules based on their hydrophobicity. It is a powerful technique for separating ADC species with different DARs, as the addition of hydrophobic payloads increases the overall hydrophobicity of the antibody.[6][17][18][28][29][30][31][32]
-
Principle: In the presence of a high salt concentration, hydrophobic regions on the protein surface interact with the hydrophobic ligands on the chromatography resin. Elution is achieved by decreasing the salt concentration.
-
Typical Protocol:
-
Equilibrate the HIC column (e.g., Butyl Sepharose) with a high-salt buffer (e.g., sodium phosphate with ammonium sulfate).[6][18]
-
Adjust the salt concentration of the ADC sample to match the equilibration buffer and load it onto the column.
-
Elute the ADC species using a descending salt gradient. Species with higher DARs will be more hydrophobic and will elute at lower salt concentrations.
-
Collect fractions corresponding to the desired DAR species.
-
6.4. In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing target cancer cells.
-
Principle: Cancer cells are incubated with serial dilutions of the ADC, and cell viability is measured after a defined period. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then determined.
-
Typical Protocol (MTT Assay):
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC and control articles.
-
Incubate for a period of 3-5 days.
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
6.5. In Vivo Efficacy Study in Xenograft Models
These studies evaluate the anti-tumor activity of the ADC in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the ADC, and tumor growth is monitored over time.
-
Typical Protocol:
-
Implant human tumor cells (e.g., SBC-3/SN-38, KMCH-1) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[14][15][16]
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC (e.g., trastuzumab emtansine) and control articles (e.g., vehicle, unconjugated antibody) via a clinically relevant route (e.g., intravenous injection) at a specified dosing schedule.[14][15][16]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, calculate tumor growth inhibition and assess statistical significance.
-
Conclusion
The discovery and development of maytansinoid-based ADCs have transformed the treatment landscape for several cancers. By leveraging the potent cytotoxicity of maytansinoids and the targeting precision of monoclonal antibodies, these therapies offer a significant improvement in the therapeutic index compared to traditional chemotherapy. This technical guide has provided a comprehensive overview of the key aspects of maytansinoid ADC development, from the fundamental chemistry of the payloads and linkers to the detailed protocols for their synthesis, conjugation, purification, and evaluation. As our understanding of cancer biology and protein engineering continues to advance, the principles and methodologies outlined herein will serve as a valuable resource for the creation of even more effective and safer maytansinoid-based ADCs for patients in need.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 5. id.hsp-pharma.com [id.hsp-pharma.com]
- 6. SORAYA Trial: Mirvetuximab Soravtansine Improves Response Rate in Drug-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Trastuzumab emtansine suppresses the growth of HER2-positive small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. oncologynewscentral.com [oncologynewscentral.com]
- 19. targetedonc.com [targetedonc.com]
- 20. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BCL-W is a regulator of microtubule inhibitor-induced mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 23. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. lcms.cz [lcms.cz]
- 28. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
- 31. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of SC-VC-PAB-N-Me-L-Ala-Maytansinol to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule payload. This approach allows for the selective delivery of highly potent drugs to cancer cells while minimizing systemic toxicity.[][2][3] This document provides a detailed protocol for the conjugation of a novel maytansinoid derivative, SC-VC-PAB-N-Me-L-Ala-Maytansinol, to a monoclonal antibody.
The linker, SC-VC-PAB, is a key component of this ADC. It is a cleavable linker system designed to be stable in circulation and release the cytotoxic payload within the target cell.[][5] The succinimidyl ester (SC) group reacts with lysine residues on the antibody, forming a stable amide bond.[6] The valine-citrulline (VC) dipeptide is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[] Following cleavage of the VC moiety, the p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the maytansinoid payload, N-Me-L-Ala-Maytansinol. Maytansinoids are highly potent anti-mitotic agents that induce cell death by inhibiting tubulin polymerization.[2][7]
This protocol outlines the necessary steps for antibody preparation, the conjugation reaction, and the purification and characterization of the resulting ADC.
Materials and Methods
Materials
-
Monoclonal Antibody (mAb) of interest
-
This compound (drug-linker)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Borate Buffer, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Polysorbate 20
-
Ammonium Acetate
-
Acetonitrile
-
Trifluoroacetic Acid (TFA)
-
Tangential Flow Filtration (TFF) system with appropriate molecular weight cut-off (MWCO) cassettes
-
Size Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
UV/Vis Spectrophotometer
-
Mass Spectrometer
Experimental Protocols
Antibody Preparation
Prior to conjugation, the monoclonal antibody must be in a suitable buffer.
-
Buffer Exchange: If the antibody is not in a suitable conjugation buffer (e.g., contains primary amines like Tris), perform a buffer exchange into a conjugation buffer such as Phosphate Buffered Saline (PBS) at pH 7.4. Tangential Flow Filtration (TFF) is an efficient method for this purpose.[][8][9]
-
Concentration Adjustment: Adjust the antibody concentration to a working range of 5-10 mg/mL using the conjugation buffer.
-
Quality Control: Confirm the purity and integrity of the antibody using Size Exclusion Chromatography (SEC) to assess for aggregation.
Drug-Linker Preparation
The this compound is typically supplied as a lyophilized powder and needs to be dissolved immediately before use.
-
Dissolution: Dissolve the drug-linker in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of known concentration (e.g., 10 mM).[10]
-
Fresh Preparation: It is recommended to prepare the drug-linker solution fresh for each conjugation reaction to avoid hydrolysis of the succinimidyl ester.[11]
Conjugation Reaction
This protocol utilizes the reaction between the succinimidyl ester of the linker and the primary amine groups of lysine residues on the antibody.
-
Reaction Setup:
-
Bring the antibody solution to room temperature.
-
While gently stirring, add the prepared drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to minimize antibody denaturation.
-
The molar ratio of drug-linker to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR), typically starting with a molar excess of the drug-linker (e.g., 5-10 fold).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Some protocols suggest conjugation at a slightly alkaline pH (e.g., pH 8.0) to facilitate the reaction with lysine residues.[12]
-
-
Quenching the Reaction:
-
After the incubation period, quench the reaction by adding a molar excess of an amine-containing buffer, such as Tris-HCl, to a final concentration of approximately 50 mM. This will react with any remaining unreacted drug-linker.
-
Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unreacted drug-linker, reaction by-products, and any aggregated ADC. A multi-step purification process is often employed.[][13][14]
-
Initial Purification (Removal of Free Drug-Linker):
-
Polishing (Removal of Aggregates and DAR Variants):
-
Further purification to remove aggregates and potentially separate different DAR species can be achieved using methods like Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography.[][14]
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality and consistency of the ADC.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the maytansinoid payload.[15]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR values.[15][16]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC, often coupled with mass spectrometry, can be used to determine the DAR by analyzing the light and heavy chains of the reduced ADC.[17][18][]
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is the standard method to determine the percentage of monomeric ADC and quantify any high molecular weight aggregates.
-
-
Residual Free Drug Analysis:
-
RP-HPLC can be used to quantify the amount of residual, unconjugated drug-linker in the final ADC product.
-
-
Binding Affinity:
-
The binding affinity of the ADC to its target antigen should be assessed using techniques such as ELISA or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding capability.
-
Data Presentation
Quantitative data from the characterization experiments should be summarized in a clear and structured table for easy comparison between different conjugation batches or conditions.
| Parameter | Method | Result | Acceptance Criteria |
| Average DAR | UV/Vis or HIC | e.g., 3.8 | 3.5 - 4.5 |
| % Monomer | SEC | e.g., 98.5% | > 95% |
| % Aggregates | SEC | e.g., 1.5% | < 5% |
| Residual Free Drug | RP-HPLC | e.g., < 0.1% | < 1% |
| Purity | RP-HPLC | e.g., > 98% | > 95% |
| Binding Affinity (KD) | SPR/ELISA | e.g., 1.2 nM | Comparable to unconjugated mAb |
Visualizations
Experimental Workflow
Caption: Workflow for ADC Conjugation and Characterization.
Mechanism of Action
Caption: ADC Mechanism of Action.
References
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SC-VC-PAB-MMAE | Drug-Linker Conjugates for ADC | DC Chemicals [dcchemicals.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. SC-VC-PAB-MMAE | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Xenograft Models in the Evaluation of Maytansinol ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to assess the efficacy and pharmacodynamics of maytansinol-based Antibody-Drug Conjugates (ADCs).
Introduction
Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] Their high cytotoxicity makes them ideal payloads for ADCs, which are designed to selectively deliver these potent drugs to tumor cells while minimizing systemic toxicity.[1][2][4] In vivo xenograft models, utilizing either established cancer cell lines (Cell Line-Derived Xenografts, CDX) or patient-derived tumor tissue (Patient-Derived Xenografts, PDX), are indispensable tools for the preclinical evaluation of maytansinol ADCs.[5][6][7] These models allow for the assessment of anti-tumor activity, dose-response relationships, and pharmacokinetic/pharmacodynamic (PK/PD) profiles in a living organism.[4]
Mechanism of Action of Maytansinol ADCs
Maytansinol ADCs exert their cytotoxic effect through a multi-step process. The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells.[1][8] This binding triggers the internalization of the ADC-antigen complex via endocytosis.[8][9] Once inside the cell, the complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the maytansinoid payload into the cytoplasm.[1][8][9] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][9]
Figure 1: Signaling pathway of maytansinol ADC action.
Experimental Protocols
A generalized workflow for evaluating maytansinol ADCs in xenograft models is presented below. Specific parameters will need to be optimized based on the ADC, target, and tumor model.
Figure 2: Experimental workflow for in vivo xenograft studies.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
1. Cell Culture and Preparation:
- Culture human cancer cell lines (e.g., COLO 205, HCT-15) in appropriate media and conditions.[10]
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., female athymic nude or SCID mice, 5-7 weeks old).[5]
- Subcutaneously inject the cell suspension (typically 1-10 x 106 cells) into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by caliper measurements at regular intervals.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
4. ADC Administration and Monitoring:
- Administer the maytansinol ADC, vehicle control, and any other control articles via an appropriate route (typically intravenous).
- Continue to monitor tumor volume and body weight throughout the study.
5. Endpoint Analysis:
- The primary endpoint is typically tumor growth inhibition (TGI).
- Other endpoints may include tumor regression, survival, and analysis of biomarkers from tumor tissue.
Protocol 2: Patient-Derived Xenograft (PDX) Model
1. Tumor Tissue Acquisition and Implantation:
- Obtain fresh human tumor tissue from consenting patients under IRB-approved protocols.
- Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice.
2. PDX Model Expansion and Characterization:
- Allow the tumors to grow to a suitable size for passaging.
- Passage the tumor tissue into new cohorts of mice for expansion.
- Characterize the PDX models for relevant target expression and other molecular features.
3. Efficacy Studies:
- Once a sufficient number of mice with established tumors are available, conduct efficacy studies as described for CDX models.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of maytansinol ADCs in xenograft models.
Table 1: Efficacy of IMGC936 in Cell Line-Derived and Patient-Derived Xenograft Models
| Xenograft Model | Tumor Type | ADC Dose (mg/kg) | Outcome | Reference |
| CDX | Various ADAM9-positive human tumor cell lines | Not specified | Potent antitumor activity | [5][6] |
| PDX | Non-small cell lung carcinoma (NSCLC), Triple-negative breast cancer (TNBC), Gastric, Pancreatic | 8.6 | Active or highly active in 24 out of 35 models | [11] |
Table 2: Efficacy of Anti-EpCAM-DM1 Conjugates in Xenograft Models
| Xenograft Model | Linker | ADC Dose (µg/kg of conjugated DM1) | Outcome | Reference |
| HCT-15 | SMCC | 170, 340, 680 | Antigen-dependent antitumor activity | [10] |
| HCT-15 | PEG4Mal | 170, 340, 680 | Antigen-dependent antitumor activity | [10] |
| COLO 205MDR | SMCC | 680 | Less efficacious | [10] |
| COLO 205MDR | PEG4Mal | 170, 680 | ~4-fold more efficacious than SMCC-linked ADC; complete regressions at 680 µg/kg | [10][12] |
Table 3: Efficacy of Nimotuzumab-PEG6-DM1 in a DLD-1 Xenograft Model
| ADC | Drug-to-Antibody Ratio (DAR) | ADC Dose (mg/kg) | Outcome | Reference |
| Nimotuzumab-PEG6-DM1-Low | Low | 15 (three doses) | Prolonged survival | [13] |
| Nimotuzumab-PEG6-DM1-High | High | 15 (three doses) | Prolonged survival | [13] |
Conclusion
In vivo xenograft models are a cornerstone of preclinical ADC development. The protocols and data presented here provide a framework for the robust evaluation of maytansinol-based ADCs. Careful model selection, protocol optimization, and comprehensive endpoint analysis are critical for successfully translating promising preclinical findings into clinical development.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antibody-maytansinoid conjugates designed to bypass multidrug resistance [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of nimotuzumab PEGylated-maytansine antibody drug conjugates against EGFR positive xenograft - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing Drug-to-Antibody Ratio (DAR) of Maytansinol ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. Maytansinoids, such as DM1 and DM4, are highly potent microtubule-targeted agents frequently used as payloads in ADCs.[1] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety.[] An accurate and precise determination of the DAR is therefore essential throughout the discovery, development, and manufacturing of maytansinol ADCs.
These application notes provide detailed protocols for the most common analytical methods used to characterize the DAR of maytansinol ADCs: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC)-HPLC, Reversed-Phase (RP)-HPLC, and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. UV-Vis Spectroscopy for Average DAR Determination
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[3][4] This technique relies on the distinct UV absorbance maxima of the antibody and the maytansinoid payload.[5] By measuring the absorbance of the ADC at two specific wavelengths, the concentrations of the antibody and the drug can be determined, allowing for the calculation of the average DAR.[][3]
Experimental Protocol
-
Determine the Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).
-
Determine the molar extinction coefficient of the maytansinoid drug at both 280 nm (ε_Drug,280_) and its absorbance maximum (λ_max_), which for maytansinoids is typically around 252 nm (ε_Drug,252_). The maytansinoid should be dissolved in an appropriate organic solvent like dimethyl sulfoxide (DMSO) or methanol for this measurement.[]
-
-
Sample Preparation:
-
Prepare the maytansinol ADC sample in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and 252 nm (A_252_).
-
-
Data Analysis:
-
Calculate the concentration of the antibody (C_Ab_) and the maytansinoid drug (C_Drug_) using the following equations based on the Beer-Lambert law:
-
C_Ab_ = (A_280_ - (ε_Drug,280_ / ε_Drug,252_) * A_252_) / ε_Ab,280_
-
C_Drug_ = (A_252_ - (ε_Ab,252_ / ε_Ab,280_) * A_280_) / (ε_Drug,252_ - (ε_Ab,252_ / ε_Ab,280_) * ε_Drug,280_)
-
Note: The extinction coefficient of the antibody at 252 nm (ε_Ab,252_) also needs to be determined.
-
-
Calculate the average DAR using the following formula:
-
Average DAR = C_Drug_ / C_Ab_
-
-
Logical Relationship for UV-Vis DAR Calculation
II. Hydrophobic Interaction Chromatography (HIC)-HPLC for DAR Distribution
HIC-HPLC is a powerful technique for separating ADC species based on their hydrophobicity.[5] The conjugation of hydrophobic maytansinoid drugs to an antibody increases its overall hydrophobicity. HIC can resolve ADCs with different numbers of conjugated drugs, providing information on the drug load distribution and allowing for the calculation of the average DAR.[6] This method is particularly well-suited for cysteine-linked ADCs and is performed under non-denaturing conditions.[5][6]
Experimental Protocol
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L, 2.5 µm).[7]
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0, with 20% isopropanol.[8]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 280 nm.
-
Injection Volume: 10 µL (of a 1 mg/mL ADC solution).
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 0% B
-
45-50 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The elution order is typically from lowest DAR to highest DAR.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area_i_ * DAR_i_) / 100
-
Where i represents each drug-loaded species.
-
-
Experimental Workflow for HIC-HPLC DAR Analysis
III. Reversed-Phase (RP)-HPLC for DAR of Reduced ADC
RP-HPLC is another widely used method for DAR determination. Under denaturing conditions, the interchain disulfide bonds of the ADC are reduced, separating the light chains (LC) and heavy chains (HC).[9][10] The conjugation of maytansinoid increases the hydrophobicity of the LC and HC, allowing for their separation based on the number of attached drug molecules.
Experimental Protocol
-
Sample Preparation (Reduction):
-
To 20 µL of a 1 mg/mL ADC solution, add 5 µL of 100 mM dithiothreitol (DTT) in a suitable buffer.
-
Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.
-
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
RP column (e.g., Agilent AdvanceBio mAb C4, 2.1 x 150 mm, 3.5 µm).
-
-
Mobile Phases:
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 80 °C.
-
Detection: 280 nm.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-5 min: 25% B
-
5-25 min: 25-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: 90% B
-
35-40 min: 25% B
-
40-45 min: 25% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify and integrate the peaks for unconjugated and conjugated light chains (LC, LC-DM1) and heavy chains (HC, HC-DM1, HC-DM2, etc.).
-
Calculate the average number of drugs per light chain (DAR_LC_) and heavy chain (DAR_HC_).
-
Calculate the overall average DAR:
-
Average DAR = 2 * DAR_LC_ + 2 * DAR_HC_
-
-
Experimental Workflow for RP-HPLC DAR Analysis
IV. Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact and Reduced ADC Analysis
LC-MS is a highly accurate method for DAR determination, providing molecular weight information for both the intact ADC and its subunits.[12] This technique can be used to analyze both lysine- and cysteine-conjugated ADCs. For lysine-conjugated ADCs like trastuzumab emtansine (T-DM1), intact mass analysis is often performed.[13] For cysteine-conjugated ADCs, analysis of the reduced light and heavy chains is common.
Experimental Protocol for Intact ADC (Lysine-Conjugated)
-
Sample Preparation (Optional Deglycosylation):
-
To reduce spectral complexity, the ADC can be deglycosylated using PNGase F.[5] Incubate the ADC with PNGase F according to the enzyme manufacturer's protocol.
-
-
Instrumentation and Column:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).
-
Reversed-phase column suitable for proteins (e.g., ProSwift RP-4H, 1 x 250 mm).[14]
-
-
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 200 µL/min.
-
Column Temperature: 60 °C.
-
Gradient: 10-48% B over 12 minutes.[14]
-
-
MS Conditions:
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different drug-loaded ADC species.
-
Calculate the average DAR from the relative abundance of each species.
-
Experimental Workflow for LC-MS DAR Analysis
V. Summary of Quantitative Data
The following table summarizes representative DAR values for maytansinol ADCs obtained by different analytical methods.
| ADC | Conjugation Site | Analytical Method | Average DAR | Reference(s) |
| Trastuzumab Emtansine (T-DM1) | Lysine | Mass Spectrometry | ~3.5 | [17][18][19] |
| Trastuzumab Emtansine (T-DM1) | Lysine | UV-Vis Spectroscopy | ~3.5 | [17] |
| Trastuzumab-MCC-Maytansinoid | Cysteine | RP-HPLC (reduced) | 4.1 | [15] |
| Site-Specific MMAF ADC | Engineered Cysteine | RP-HPLC (reduced) | 1.67 - 1.89 | [20] |
Conclusion
The choice of analytical method for DAR characterization of maytansinol ADCs depends on the specific requirements of the analysis, such as the need for average DAR versus drug load distribution, the type of conjugation chemistry, and the stage of drug development. UV-Vis spectroscopy offers a quick estimation of the average DAR, while HIC-HPLC provides detailed information on the distribution of drug-loaded species. RP-HPLC of the reduced ADC is a robust method for quantifying the DAR of both light and heavy chains. LC-MS provides the most accurate and detailed characterization of the ADC, including the confirmation of the molecular weights of all species. A combination of these orthogonal methods is often employed to provide a comprehensive understanding of the DAR of maytansinol ADCs.
References
- 1. researchgate.net [researchgate.net]
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. molnar-institute.com [molnar-institute.com]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
- 16. agilent.com [agilent.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening of Antibody-Drug Conjugates Using a SC-VC-PAB-N-Me-L-Ala-Maytansinol Payload
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, enabling targeted delivery to cancer cells.[1][2] The linker-payload system is a critical component of ADC design, influencing efficacy, stability, and tolerability. This document focuses on ADCs utilizing a maytansinoid payload, specifically SC-VC-PAB-N-Me-L-Ala-Maytansinol. Maytansinoids are highly potent anti-mitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4][5] The linker, composed of a self-immolative p-aminobenzyl (PAB) spacer and a cathepsin B-cleavable valine-citrulline (VC) dipeptide, is designed for stable circulation and efficient payload release within the lysosomal compartment of target cells.[6][7]
High-throughput screening (HTS) is essential for the rapid evaluation and selection of lead ADC candidates from large libraries.[1][8] This application note provides a detailed protocol for an in vitro HTS cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of maytansinoid-based ADCs, a key metric for assessing their potency.
Mechanism of Action
The efficacy of an ADC with a cleavable linker like VC-PAB relies on a multi-step intracellular process.[9][10]
-
Binding: The ADC's antibody component selectively binds to a specific tumor-associated antigen on the cancer cell surface.
-
Internalization: The ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[7][10]
-
Trafficking: The endosome containing the complex fuses with a lysosome.
-
Payload Release: Within the acidic environment of the lysosome, proteases such as cathepsin B cleave the valine-citrulline linker.[6][7] This initiates the collapse of the PAB spacer, releasing the active maytansinol payload into the cytoplasm.
-
Cytotoxicity: The released maytansinol binds to tubulin, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).[3][11][12]
High-Throughput Screening Protocol: Cell Viability Assay
This protocol describes a luminescence-based cell viability assay (e.g., CellTiter-Glo®) in a 384-well format to determine the IC50 values of ADCs. The assay quantifies ATP levels, an indicator of metabolically active cells.[13]
Materials and Reagents
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test ADCs (with this compound)
-
Control Antibody (without payload)
-
Free Maytansinol payload
-
White, solid-bottom 384-well assay plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Experimental Workflow
The HTS workflow is designed for efficiency and reproducibility, moving from cell preparation to data analysis.
Detailed Methodology
Day 1: Cell Seeding
-
Culture antigen-positive (Target) and antigen-negative (Control) cells under standard conditions.
-
Harvest cells using Trypsin-EDTA, neutralize, and count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete culture medium to the predetermined optimal seeding density (typically 500-2,500 cells per well).
-
Using a multichannel pipette or liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound Treatment
-
Prepare a 10-point, 3-fold serial dilution series of the test ADCs, control antibody, and free payload in the complete culture medium. Start with a top concentration of approximately 100 nM.
-
Remove the cell plates from the incubator.
-
Add 10 µL of the compound dilutions to the corresponding wells. The final volume should be 50 µL. Include "cells only" (vehicle) and "media only" (blank) controls.
-
Return the plates to the incubator and incubate for a period appropriate for the payload's mechanism of action, typically 96 to 120 hours for tubulin inhibitors.[14]
Day 5-7: Assay Readout
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the luminescent cell viability reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 25 µL of the reagent to each well of the 384-well plate.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.
-
Incubate the plates at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
Data Analysis and Presentation
-
Data Normalization:
-
Subtract the average luminescence value of the "media only" (blank) wells from all other wells.
-
Normalize the data as a percentage of the "cells only" (vehicle control) wells, which represents 100% viability.
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Dose-Response Curves:
-
Plot the normalized % Viability against the log concentration of the ADC.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve.
-
-
IC50 Determination:
-
The IC50 value is the concentration of the ADC that results in a 50% reduction in cell viability. This value is calculated from the fitted curve.
-
Table 1: Example HTS Assay Parameters
| Parameter | Recommended Setting |
| Plate Format | 384-well, solid white |
| Cell Seeding Density | 1,000 cells/well |
| Assay Volume | 50 µL |
| ADC Concentration Range | 0.1 pM to 100 nM |
| Incubation Time | 96 hours |
| Readout Method | ATP-based Luminescence (e.g., CellTiter-Glo®) |
| Data Analysis Model | 4-Parameter Logistic Fit |
Table 2: Representative In Vitro Potency of Maytansinoid-Based ADCs
The table below summarizes typical IC50 values for maytansinoid ADCs against various cancer cell lines. These values demonstrate the potent, sub-nanomolar activity characteristic of this payload class.[2][9]
| ADC Target | Cell Line | Cancer Type | Payload | IC50 (nM) |
| HER2 | SK-BR-3 | Breast Cancer | DM1 | ~0.8 - 7.0 |
| HER2 | NCI-N87 | Gastric Cancer | DM1 | ~1.0 - 9.0 |
| HER2 | BT-474 | Breast Cancer | DM1 | ~0.79 - 7.2 |
| EpCAM | MCF7 | Breast Cancer | DM1 | ~1.5 |
| CD33 | HL60/QC | Leukemia | DM4 | ~0.03 - 0.06 |
| Trop-2 | Various | NSCLC, Breast | SN-38 (for comparison) | ~13 - 700 |
Note: IC50 values are highly dependent on the specific antibody, linker, drug-to-antibody ratio (DAR), cell line, and assay conditions. The data presented are for illustrative purposes.[2][15] The potency of an ADC does not always correlate directly with the potency of the free payload.[2]
References
- 1. PRISM [theprismlab.org]
- 2. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Internalization and Payload Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The efficacy of an ADC is critically dependent on a series of events: binding to the target antigen on the cancer cell surface, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload within the cell.[1][2][3] Therefore, robust and quantitative assessment of ADC internalization and payload release is paramount during the discovery and development of novel ADCs.
These application notes provide detailed protocols for key in vitro assays to characterize the internalization and payload release of ADCs. The methodologies described herein utilize common laboratory techniques, including fluorescence microscopy, flow cytometry, and mass spectrometry, to provide quantitative data on the critical attributes of ADC performance.
Key Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in ADC activity and the experimental approaches to their assessment, the following diagrams are provided.
Caption: ADC Internalization and Payload Release Pathway.
Caption: General Experimental Workflow for ADC Assays.
Data Presentation: Quantitative Analysis of ADC Internalization and Payload Release
The following tables summarize representative quantitative data for ADC internalization and payload release, providing a benchmark for experimental outcomes.
Table 1: ADC Internalization Kinetics in Different Cancer Cell Lines
| ADC Target | Cell Line | Internalization Half-life (t½) | Internalization Rate Constant (k_e) | Reference |
| HER2 | SK-BR-3 | 24.36 ± 6.18 hours | 0.028 h⁻¹ | [2] |
| HER2 | BT-474 | 6 - 14 hours | 0.116 - 0.050 h⁻¹ | [4] |
| HER2 | NCI-N87 | 6 - 14 hours | 0.116 - 0.050 h⁻¹ | [4] |
| HER2 | MDA-MB-453 | 6.02 ± 1.60 hours | 0.115 h⁻¹ | [2] |
| HER2 | MCF-7 | 3.89 ± 0.53 hours | 0.178 h⁻¹ | [2] |
| EGFR | A431 | ~8.9 hours | 0.047 min⁻¹ | [5] |
| EGFR | H441 | ~4.6 hours | 0.15 min⁻¹ | [5] |
| CEACAM5 | LS174T | ~5 hours | - | [6] |
Table 2: Intracellular Payload Release and Concentration
| ADC | Cell Line | Incubation Time | Intracellular Released Payload Concentration | Reference |
| Trastuzumab-vc-MMAE | L-82 | 24 hours | 98 - 150 nmol/L | [7] |
| Trastuzumab-Maytansinoid | BT-474 | 24 hours | 1 - 3 µM | [4] |
| Ab033-Dual Toxin | A431 | 24 hours | > 5 x 10⁶ molecules/cell | [5] |
Experimental Protocols
Protocol 1: Fluorescence-Based ADC Internalization Assay Using pH-Sensitive Dyes
This protocol describes the use of a pH-sensitive dye (e.g., pHrodo™) to quantify ADC internalization via flow cytometry. These dyes are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes.[8]
Materials:
-
Target cancer cell line
-
ADC of interest
-
pH-sensitive dye conjugation kit (e.g., pHrodo™ Red AM Intracellular pH Indicator)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 50-80% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
ADC Labeling: Label the ADC with the pH-sensitive dye according to the manufacturer's instructions.
-
ADC Incubation: Remove the culture medium from the cells and add fresh medium containing the labeled ADC at the desired concentration. Incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C, 5% CO₂. Include an unlabeled ADC as a negative control.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove unbound ADC.
-
Cell Detachment: Add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the pH-sensitive dye.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. The increase in MFI over time corresponds to the amount of internalized ADC. The internalization rate can be calculated from the time-course data.[9]
Protocol 2: Live-Cell Imaging of ADC Internalization and Trafficking
This protocol outlines a method for visualizing the internalization and subcellular localization of a fluorescently labeled ADC using confocal microscopy.
Materials:
-
Target cancer cell line
-
Fluorescently labeled ADC (e.g., Alexa Fluor™ 488 conjugated)
-
Live-cell imaging medium
-
Lysosomal marker (e.g., LysoTracker™ Red)
-
Nuclear stain (e.g., Hoechst 33342)
-
Confocal microscope with live-cell imaging capabilities
Methodology:
-
Cell Seeding: Seed target cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and grow to 50-70% confluency.
-
ADC Incubation: Replace the culture medium with live-cell imaging medium containing the fluorescently labeled ADC.
-
Time-Lapse Imaging: Place the dish on the confocal microscope stage equipped with an environmental chamber (37°C, 5% CO₂). Acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration.
-
Co-localization Analysis: In the last 30-60 minutes of imaging, add the lysosomal marker and nuclear stain to the medium to visualize co-localization of the ADC with lysosomes.
-
Image Analysis: Analyze the acquired images using image analysis software to quantify the internalization of the ADC over time and its co-localization with lysosomes. This can be done by measuring the integrated fluorescence intensity within the cell and within the lysosomal compartments.
Protocol 3: Quantification of Intracellular Payload Release by LC-MS/MS
This protocol describes a method to quantify the amount of cytotoxic payload released from an ADC within the target cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Target cancer cell line
-
ADC of interest
-
Complete cell culture medium
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile
-
Internal standard (a stable isotope-labeled version of the payload)
-
LC-MS/MS system
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the ADC at a specific concentration for a defined period (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Lysis: After treatment, wash the cells with cold PBS, and then lyse the cells using a suitable lysis buffer.
-
Protein Precipitation and Payload Extraction: Add cold acetonitrile containing the internal standard to the cell lysate to precipitate proteins and extract the released payload.[7]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant containing the payload and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of the payload and the internal standard.
-
Data Analysis: Generate a standard curve using known concentrations of the payload. Quantify the amount of released payload in the cell lysates by comparing their peak areas to the standard curve and normalizing to the cell number.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Modeling of Antibody–Drug Conjugate Internalization at the Cellular Level Reveals Inefficient Processing St… [ouci.dntb.gov.ua]
- 6. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application of SC-VC-PAB-N-Me-L-Ala-Maytansinol in Solid Tumor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-VC-PAB-N-Me-L-Ala-Maytansinol is a sophisticated drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) targeting solid tumors. This system combines a potent cytotoxic agent, Maytansinol, with a cleavable linker system, enabling targeted delivery to cancer cells while minimizing systemic toxicity. Maytansinoids, including Maytansinol, are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in rapidly dividing tumor cells.[1] The linker, comprised of a self-emolative p-aminobenzyl (PAB) group connected to a valine-citrulline (VC) dipeptide, is designed to be stable in circulation and susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This targeted release of Maytansinol within the cancer cell enhances the therapeutic window of the cytotoxic agent.
Mechanism of Action
The mechanism of action of an ADC utilizing this compound involves a multi-step process that ensures targeted cytotoxicity to antigen-expressing tumor cells.
-
Target Binding: The monoclonal antibody (mAb) component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.
-
Linker Cleavage: Within the acidic environment of the lysosome, proteases cleave the valine-citrulline linker.
-
Payload Release: This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload, Maytansinol.
-
Microtubule Disruption: The released Maytansinol binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces programmed cell death (apoptosis).
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro potency (IC50) of an ADC utilizing this compound against antigen-positive and antigen-negative solid tumor cell lines using a tetrazolium-based (MTT) assay.
Materials:
-
Antigen-positive and antigen-negative solid tumor cell lines
-
Complete cell culture medium
-
ADC construct
-
Control antibody (without the drug-linker)
-
Free Maytansinol
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free Maytansinol in complete medium.
-
Remove the medium from the wells and add 100 µL of the serially diluted compounds. Include untreated cells as a control.
-
Incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
In Vivo Solid Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC utilizing this compound in a subcutaneous solid tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Antigen-positive solid tumor cell line
-
Matrigel (optional)
-
ADC construct
-
Vehicle control (e.g., PBS)
-
Dosing syringes and needles
-
Calipers
Procedure:
-
Tumor Implantation:
-
Harvest and resuspend tumor cells in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC intravenously (i.v.) via the tail vein at various dose levels.
-
The control group receives the vehicle.
-
Dosing schedules can vary (e.g., single dose, or multiple doses over several weeks).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of excessive morbidity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percentage of tumor growth inhibition (%TGI).
-
Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed anti-tumor effects.
-
Quantitative Data
Due to the proprietary nature of specific ADC development programs, publicly available quantitative data for an ADC utilizing the exact this compound linker-payload is limited. However, the following tables present representative data from studies on maytansinoid-based ADCs with similar mechanisms of action, which can be used as a reference for expected performance.
Table 1: Representative In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| Cell Line | Target Antigen | ADC IC50 (nM) | Free Maytansinoid IC50 (nM) | Reference |
| BT-474 | HER2 | ~0.3 | ~0.4 | [2] |
| SK-BR-3 | HER2 | ~0.5 | ~0.3 | Fictional Example |
| NCI-N87 | HER2 | ~0.4 | ~0.4 | Fictional Example |
| MDA-MB-231 | HER2 (low) | >100 | ~0.6 | Fictional Example |
| COLO 205 | EpCAM | ~1.0 | ~0.8 | [3] |
Table 2: Representative In Vivo Efficacy of Maytansinoid-Based ADCs in Xenograft Models
| Tumor Model | Target Antigen | ADC Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| BT-474 | HER2 | 5 | Single Dose | >90 | Fictional Example |
| NCI-N87 | HER2 | 10 | Single Dose | Complete Regression | Fictional Example |
| COLO 205 | EpCAM | 15 | Single Dose | ~80 | [3] |
| Patient-Derived Xenograft (PDX) | Various | 5-15 | QWx3 | Variable | Fictional Example |
Disclaimer: The data presented in these tables are representative of maytansinoid-based ADCs and are intended for illustrative purposes. Actual results for an ADC using this compound will depend on the specific antibody, target antigen, and tumor model used.
Conclusion
The this compound drug-linker system offers a promising platform for the development of highly potent and specific ADCs for the treatment of solid tumors. The cleavable linker design ensures targeted payload delivery, and the potent Maytansinol payload effectively induces tumor cell death. The provided protocols offer a framework for the preclinical evaluation of ADCs based on this technology. Further research and development will continue to refine the application of this and similar ADC technologies to improve cancer therapy.
References
- 1. adcreview.com [adcreview.com]
- 2. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Maytansinoid Conjugates Designed to Bypass Multidrug Resistance | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Methodology for Studying Bystander Killing Effect in Co-culture Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The bystander killing effect is a phenomenon in which cells that are not directly targeted by a therapeutic agent are killed due to signals originating from nearby targeted cells. This effect is of significant interest in cancer therapy, particularly in the context of treatments like radiotherapy and antibody-drug conjugates (ADCs), as it can enhance the therapeutic efficacy by eliminating tumor cells that may have low or no expression of the target antigen.[1][2] Co-culture models, which involve culturing two or more distinct cell populations together, are invaluable tools for studying this complex intercellular signaling process.
These application notes provide detailed methodologies for designing, executing, and analyzing experiments to investigate the bystander killing effect in vitro. The protocols focus on two primary approaches: the direct co-culture assay and the conditioned medium transfer assay.
Key Concepts and Principles
The bystander effect is mediated through various mechanisms, including the release of soluble cytotoxic factors, direct cell-to-cell contact through gap junctions, and the activation of shared signaling pathways.[3][4] Understanding the specific mechanisms at play is crucial for the development of more effective cancer therapies.
Core Components of a Bystander Effect Study:
-
Target Cells (Effector Cells): The cell population that is directly targeted by the treatment (e.g., antigen-positive cells treated with an ADC or cells directly irradiated).
-
Bystander Cells: The cell population that is not directly targeted by the treatment but is in proximity to the target cells.
-
Treatment: The therapeutic agent or condition being investigated (e.g., ADC, chemotherapy drug, radiation).
-
Readout: The method used to quantify cell viability, apoptosis, or necrosis in both target and bystander cell populations.
Experimental Methodologies
Two principal in vitro methods are widely used to assess the bystander effect: the co-culture assay and the conditioned medium transfer assay.[1][2]
Direct Co-culture Assay
This method involves culturing target and bystander cells in the same well, allowing for the assessment of bystander killing mediated by both soluble factors and direct cell-to-cell contact.
Experimental Workflow for Direct Co-culture Assay
Caption: Workflow of the direct co-culture bystander effect assay.
Detailed Protocol: Direct Co-culture Assay for ADC Bystander Effect
Materials:
-
Target cells (e.g., HER2-positive SKBR3 cells)
-
Bystander cells stably expressing a fluorescent protein (e.g., HER2-negative MCF7-GFP cells)
-
96-well cell culture plates (black, clear bottom for fluorescence)
-
Cell culture medium and supplements
-
Antibody-Drug Conjugate (ADC) of interest (e.g., DS8201)
-
Control ADC (non-bystander effect, e.g., T-DM1)
-
Phosphate Buffered Saline (PBS)
-
Automated fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Harvest and count target (SKBR3) and bystander (MCF7-GFP) cells.
-
Co-seed the cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1 of target to bystander cells) with a total density of approximately 10,000 cells per well.[5] Include monoculture controls for both cell lines.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of the test ADC and control ADC in fresh cell culture medium.
-
Carefully remove the old medium from the wells and add the medium containing the ADCs. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for a period determined by the ADC's mechanism of action, typically 72 to 96 hours.
-
-
Data Acquisition and Analysis:
-
At the end of the incubation period, wash the cells with PBS.
-
Acquire images of the wells using a fluorescence microscope. The GFP signal will specifically identify the bystander MCF7-GFP cells.
-
Quantify the number of viable bystander cells by analyzing the GFP-positive area or by cell counting using image analysis software.
-
Alternatively, use flow cytometry to differentiate and count the two cell populations.[6]
-
Calculate the percentage of bystander cell death by comparing the number of viable bystander cells in treated co-cultures to untreated co-cultures.
-
Conditioned Medium Transfer Assay
This method is used to determine if the bystander effect is mediated by soluble factors secreted by the target cells after treatment.
Experimental Workflow for Conditioned Medium Transfer Assay
Caption: Workflow of the conditioned medium transfer assay.
Detailed Protocol: Conditioned Medium Transfer Assay
Materials:
-
Target cells (e.g., HER2-positive SKBR3)
-
Bystander cells (e.g., HER2-negative MCF7)
-
6-well and 96-well cell culture plates
-
Cell culture medium and supplements
-
ADC of interest
-
Reagents for cell viability assessment (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Preparation of Conditioned Medium:
-
Seed the target SKBR3 cells in 6-well plates and allow them to attach.
-
Treat the cells with the ADC at a cytotoxic concentration for a predetermined time (e.g., 96 hours).[1] Include an untreated control.
-
After incubation, collect the supernatant (conditioned medium) from both treated and untreated wells.
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
-
Treatment of Bystander Cells:
-
Seed the bystander MCF7 cells in a 96-well plate and allow them to attach for 24 hours.[1]
-
Remove the existing medium from the bystander cells and replace it with the collected conditioned medium.
-
Incubate for 72 to 96 hours.
-
-
Data Acquisition and Analysis:
-
Assess the viability of the bystander cells using a suitable assay (e.g., MTT or CellTiter-Glo®).
-
Compare the viability of bystander cells treated with conditioned medium from ADC-treated target cells to those treated with conditioned medium from untreated target cells. A significant decrease in viability indicates a bystander effect mediated by soluble factors.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Bystander Killing Effect in Co-culture with Varying Target Cell Ratios
| Target:Bystander Cell Ratio | ADC Concentration (nM) | % Bystander Cell Viability (Mean ± SD) | % Bystander Killing (Mean ± SD) |
| 1:3 | 100 | 75 ± 5.2 | 25 ± 5.2 |
| 1:1 | 100 | 58 ± 4.1 | 42 ± 4.1 |
| 3:1 | 100 | 35 ± 3.8 | 65 ± 3.8 |
| 0:1 (Monoculture) | 100 | 98 ± 2.5 | 2 ± 2.5 |
Table 2: Effect of Conditioned Medium on Bystander Cell Viability
| Conditioned Medium Source | % Bystander Cell Viability (Mean ± SD) |
| From Untreated Target Cells | 99 ± 3.1 |
| From ADC-Treated Target Cells | 62 ± 6.5 |
| Fresh Medium with ADC | 97 ± 2.8 |
Signaling Pathways in Bystander Killing
The bystander effect is orchestrated by complex signaling networks. Key pathways include those mediated by secreted factors and those requiring direct cell-cell contact.
Signaling Pathways Mediating the Bystander Effect
Caption: Key signaling pathways involved in the bystander killing effect.
Several signaling cascades are implicated in mediating the bystander response.[7] In radiation-induced bystander effects, the cyclooxygenase-2 (COX-2) signaling pathway plays a significant role.[7] This can be activated by various upstream signals, including mitogen-activated protein kinases (MAPKs) like ERK and p38.[7] Secreted factors such as Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β) are also key mediators that can initiate these intracellular cascades in neighboring cells.[7][8][9] Additionally, direct communication between cells through gap junctions allows for the transfer of ions and small molecules, contributing to the propagation of the death signal.[3][4] The culmination of these signaling events often leads to the induction of apoptosis in the bystander cells.[10]
References
- 1. agilent.com [agilent.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Radiation-induced bystander signalling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry as a strategy to study radiation-induced bystander effects in co-culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Molecular mechanism of bystander effects and related abscopal/cohort effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bystander signaling via oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 'Bystander killing' induces apoptosis and is inhibited by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ADME Studies of Antibody-Maytansinoid Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of antibody-maytansinoid conjugates (AMCs). Understanding these properties is crucial for optimizing the efficacy and safety profiles of this important class of antibody-drug conjugates (ADCs).[1][2][3][4]
Introduction to Antibody-Maytansinoid Conjugates (AMCs)
Antibody-maytansinoid conjugates are targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a maytansinoid payload.[5][6] Maytansinoids, such as DM1 and DM4, are highly potent microtubule-disrupting agents that induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[7] The antibody component of the ADC directs the maytansinoid to tumor cells that overexpress a specific target antigen on their surface.[6] Upon binding to the target antigen, the AMC is internalized, and the maytansinoid payload is released within the cancer cell, leading to cell death.[5]
The linker connecting the antibody and the maytansinoid plays a critical role in the stability, efficacy, and toxicity of the AMC.[2][8] Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the cell, while non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[2][9] The choice of linker chemistry significantly impacts the ADME properties of the conjugate.[1][2]
Another critical parameter is the drug-to-antibody ratio (DAR), which represents the average number of maytansinoid molecules conjugated to each antibody.[10] The DAR affects the potency, pharmacokinetics, and toxicity of the AMC.[10][11] A higher DAR can increase potency but may also lead to faster clearance and increased toxicity.[10][11] Preclinical studies suggest that a DAR of 2 to 6 provides a better therapeutic index than conjugates with a very high DAR (around 9-10).[10][11]
Signaling Pathway of Maytansinoid Action
Maytansinoids exert their cytotoxic effect by interfering with microtubule dynamics, a critical process for cell division.
Figure 1: Mechanism of action of antibody-maytansinoid conjugates.
Key ADME Experimental Workflows and Protocols
A thorough understanding of the ADME properties of an AMC is essential for its preclinical development. The following sections provide detailed protocols for key in vitro and in vivo ADME studies.
Experimental Workflow for ADME Characterization
Figure 2: General workflow for the ADME characterization of AMCs.
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of maytansinoid molecules conjugated to each antibody.
Methods:
-
UV/Vis Spectroscopy: A simple and rapid method that relies on the differential absorbance of the antibody and the maytansinoid at specific wavelengths.[12][]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, allowing for the quantification of different DAR species. This is considered a standard technique for cysteine-conjugated ADCs.[12]
-
Reversed-Phase Liquid Chromatography (RPLC): Often used to determine the average DAR, particularly for reduced ADCs.[12][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements of the intact ADC, allowing for precise DAR determination.[1][10]
Protocol: DAR Determination by LC-MS
-
Sample Preparation:
-
LC-MS Analysis:
-
Inject 5 µL of the prepared sample into an LC-MS system equipped with a high-resolution mass spectrometer (e.g., ZenoTOF 7600).[1]
-
Perform chromatographic separation using a suitable column (e.g., a reversed-phase column).
-
Acquire high-resolution mass spectra of the intact or deglycosylated AMC.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the mass of each ADC species.
-
Calculate the average DAR using specialized software (e.g., Biologics Explorer).[1]
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the AMC in plasma and determine the rate of payload deconjugation.
Protocol:
-
Incubation:
-
Sample Analysis:
-
Total Antibody Quantification (ELISA): Use an ELISA to measure the concentration of total antibody at each time point.
-
Conjugated Antibody Quantification (ELISA): Use an ELISA that specifically detects the conjugated antibody to determine the amount of intact ADC remaining.
-
Free Payload Quantification (LC-MS/MS): Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the amount of released maytansinoid.[3]
-
-
Data Analysis:
-
Calculate the percentage of remaining conjugated antibody over time.
-
Determine the rate of payload release.
-
| Parameter | Method | Typical Observation | Reference |
| Total Antibody | ELISA | Concentration decreases over time due to clearance. | [14] |
| Conjugated Antibody | ELISA | Concentration decreases faster than total antibody due to deconjugation. | [14] |
| Free Maytansinoid | LC-MS/MS | Concentration increases over time as the payload is released. | [3] |
Table 1: Summary of Plasma Stability Assay Parameters
In Vitro Metabolism Assay (Liver Microsomes)
Objective: To evaluate the metabolic stability of the AMC and identify major catabolites.
Protocol:
-
Incubation:
-
Sample Preparation:
-
Analysis:
-
Data Analysis:
-
Determine the rate of disappearance of the parent AMC.
-
Characterize the structure of the major catabolites.
-
| Catabolite | Description | Linker Type | Reference |
| Lysine-MCC-DM1 | Maytansinoid attached to lysine via the linker. | Non-cleavable (SMCC) | [2] |
| MCC-DM1 | Linker-maytansinoid without the lysine residue. | Non-cleavable (SMCC) | [2] |
| DM1/DM4 | Free maytansinoid payload. | Cleavable | [8] |
| S-methyl-DM4 | A metabolite of DM4. | Cleavable | [8] |
Table 2: Common Maytansinoid Catabolites
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the AMC against target antigen-positive and antigen-negative cancer cell lines.
Protocol (MTT Assay):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1,000-10,000 cells/well) and allow them to attach overnight.[7]
-
-
Treatment:
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[7]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the AMC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).[7]
-
In Vivo Pharmacokinetics (PK) Study
Objective: To determine the pharmacokinetic profile of the AMC in an animal model.
Protocol:
-
Animal Model:
-
Use appropriate animal models, such as mice or rats.
-
-
Dosing:
-
Administer a single intravenous dose of the AMC to the animals.
-
-
Blood Sampling:
-
Collect blood samples at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.).
-
-
Sample Processing:
-
Process the blood to obtain plasma or serum and store at -80°C.
-
-
Bioanalysis:
-
Data Analysis:
-
Calculate key PK parameters such as clearance, volume of distribution, and half-life.
-
In Vivo Biodistribution Study
Objective: To determine the tissue distribution of the AMC and its accumulation in the tumor.
Protocol:
-
Radiolabeling (Optional but Recommended):
-
Radiolabel the AMC with a suitable isotope (e.g., 111In, 125I) for imaging and quantitative tissue analysis.[5]
-
-
Animal Model:
-
Dosing:
-
Administer a single intravenous dose of the (radiolabeled) AMC to the tumor-bearing mice.[5]
-
-
Tissue Collection:
-
Analysis:
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Determine the tumor-to-organ ratios.
-
| Tissue | Expected Distribution | Rationale | Reference |
| Tumor | High uptake in antigen-positive tumors. | Target-mediated disposition. | [] |
| Liver | Significant accumulation. | Primary site of ADC catabolism and clearance. | [21] |
| Spleen | Moderate uptake. | Part of the reticuloendothelial system involved in protein clearance. | |
| Kidneys | Moderate uptake. | Route of excretion for small molecule catabolites. | [] |
| Blood | Concentration decreases over time. | Clearance from circulation. | [5] |
Table 3: Expected Biodistribution Profile of an AMC
Excretion Study
Objective: To determine the primary routes of excretion for the AMC and its catabolites.
Protocol:
-
Animal Model and Housing:
-
Use metabolism cages to separately collect urine and feces.
-
-
Dosing:
-
Administer a single dose of a radiolabeled AMC to the animals.
-
-
Sample Collection:
-
Collect urine and feces at regular intervals for several days.
-
-
Analysis:
-
Measure the total radioactivity in the collected urine and feces.
-
Analyze the urine and feces by LC-MS/MS to identify the excreted catabolites.
-
-
Data Analysis:
-
Determine the percentage of the administered dose excreted in urine and feces.
-
Characterize the major excreted catabolites. For many maytansinoid ADCs, the primary route of excretion is via the feces.[]
-
Conclusion
The ADME properties of antibody-maytansinoid conjugates are complex and are influenced by multiple factors, including the antibody, linker, payload, and DAR. A comprehensive evaluation of these properties using the protocols outlined in these application notes is essential for the selection and development of safe and effective AMC candidates for cancer therapy. The data generated from these studies provide critical insights into the pharmacokinetics, biodistribution, and metabolic fate of the conjugate, ultimately guiding clinical trial design.[2][4]
References
- 1. sciex.com [sciex.com]
- 2. wyatt.com [wyatt.com]
- 3. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hpst.cz [hpst.cz]
- 11. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 12. pharmiweb.com [pharmiweb.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. In vitro plasma stability of FZ-AD005 [bio-protocol.org]
- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Biodistribution studies with tumor-targeting bispecific antibodies reveal selective accumulation at the tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ex vivo mass spectrometry-based biodistribution analysis of an antibody-Resiquimod conjugate bearing a protease-cleavable and acid-labile linker - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Stability Testing of Maytansinoid ADCs in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] Maytansinoids, potent tubulin inhibitors, are frequently used as the cytotoxic payload in ADCs. The stability of these ADCs in systemic circulation is a critical quality attribute, directly impacting their efficacy and safety.[1][2][3] Premature release of the maytansinoid payload in the plasma can lead to off-target toxicity and a reduction in the therapeutic window.[2][3] Therefore, robust and accurate methods for assessing the stability of maytansinoid ADCs in plasma are essential during their development.[1][4]
These application notes provide detailed protocols for performing in vitro plasma stability testing of maytansinoid ADCs. The methodologies cover the assessment of both the intact ADC and the quantification of released maytansinoid drug, providing a comprehensive evaluation of ADC stability.
Key Stability Parameters
The primary goals of plasma stability testing for maytansinoid ADCs are to determine:
-
Drug-to-Antibody Ratio (DAR) stability: To measure the rate and extent of drug deconjugation from the antibody over time.[5]
-
Free maytansinoid quantification: To measure the concentration of the released, unconjugated cytotoxic payload in plasma.[6]
-
Degradation pathways: To understand the mechanisms of ADC degradation, such as linker cleavage or payload modification.[7]
Experimental Protocols
Protocol 1: In Vitro Plasma Incubation
This protocol describes the incubation of a maytansinoid ADC in plasma to simulate physiological conditions.
Materials:
-
Maytansinoid ADC of interest
-
Pooled human plasma (or plasma from other relevant species such as mouse, rat, or cynomolgus monkey)[5][6]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Thaw the pooled plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Spike the maytansinoid ADC into the plasma to a final concentration relevant to expected therapeutic levels (e.g., 10-100 µg/mL).
-
As a control, prepare a parallel sample of the ADC in PBS at the same concentration.
-
Incubate the plasma and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each incubation mixture.[5][6]
-
Immediately freeze the collected aliquots at -80°C to quench any further reactions until analysis.
Protocol 2: Analysis of ADC Stability by Measuring Average DAR
This protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR of the ADC over time.
Materials:
-
Plasma samples from Protocol 1
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)[1]
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH glycine buffer)[1]
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Immunoaffinity Capture:
-
Elution and Reduction:
-
Elute the ADC from the beads using the elution buffer and immediately neutralize the sample.[1]
-
For analysis of light and heavy chains, reduce the eluted ADC with a reducing agent at 37°C for 30 minutes.
-
-
LC-MS Analysis:
-
Analyze the intact or reduced ADC samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the masses of the different drug-loaded antibody species.
-
Calculate the average DAR at each time point by averaging the DAR values of all detected species, weighted by their relative abundance.
-
Protocol 3: Quantification of Released Maytansinoid by LC-MS/MS
This protocol describes the quantification of the free maytansinoid payload in plasma using a sensitive LC-MS/MS method.
Materials:
-
Plasma samples from Protocol 1
-
Protein precipitation solvent (e.g., acetonitrile with an internal standard)
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma aliquots on ice.
-
Add cold protein precipitation solvent to the plasma samples.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Supernatant Analysis:
-
Carefully collect the supernatant containing the released maytansinoid.
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
-
Quantification:
-
Develop a multiple reaction monitoring (MRM) method specific for the maytansinoid of interest.
-
Create a standard curve using known concentrations of the maytansinoid in plasma.
-
Quantify the concentration of the released maytansinoid in the samples by comparing their response to the standard curve.[8]
-
Data Presentation
The quantitative data obtained from the stability studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Average DAR of Maytansinoid ADC in Human Plasma and PBS over Time
| Time (hours) | Average DAR in Human Plasma | Average DAR in PBS |
| 0 | 3.85 | 3.86 |
| 1 | 3.78 | 3.85 |
| 6 | 3.65 | 3.84 |
| 24 | 3.42 | 3.82 |
| 48 | 3.15 | 3.81 |
| 72 | 2.89 | 3.80 |
| 168 | 2.45 | 3.78 |
Table 2: Concentration of Released Maytansinoid in Human Plasma over Time
| Time (hours) | Released Maytansinoid (ng/mL) |
| 0 | < LLOQ |
| 1 | 5.2 |
| 6 | 18.7 |
| 24 | 45.3 |
| 48 | 78.1 |
| 72 | 105.6 |
| 168 | 152.4 |
| LLOQ: Lower Limit of Quantification |
Visualizations
Diagrams created using Graphviz can effectively illustrate complex workflows and pathways.
Caption: Experimental workflow for in vitro plasma stability testing of maytansinoid ADCs.
Caption: Potential degradation pathways of maytansinoid ADCs in plasma.
Conclusion
The stability of maytansinoid ADCs in plasma is a critical determinant of their therapeutic success. The protocols and methods outlined in these application notes provide a robust framework for assessing ADC stability, enabling researchers to make informed decisions during the drug development process. By carefully evaluating DAR stability and the release of free maytansinoid, scientists can optimize linker chemistry and conjugation strategies to develop safer and more effective ADC therapeutics.[2]
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. ADC Plasma Stability Assay [iqbiosciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel pathway for maytansinoid release from thioether linked antibody-drug conjugates (ADCs) under oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Maytansinol-Linker Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals experiencing low conjugation yields or other issues during the preparation of maytansinol-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Consistently Low Drug-to-Antibody Ratio (DAR)
Question: My average DAR is consistently lower than the target value. What are the potential causes and how can I improve it?
Answer: A low DAR can stem from several factors throughout the conjugation process. Here's a breakdown of potential causes and solutions:
-
Inefficient Antibody Reduction: For cysteine-based conjugation, incomplete reduction of interchain disulfide bonds is a common culprit.
-
Troubleshooting Steps:
-
Optimize Reducing Agent Concentration: The concentration of the reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is critical. A fully reduced antibody may require a specific molar excess of the reducing agent.[1]
-
Reaction Time and Temperature: Ensure the reduction reaction proceeds for a sufficient duration and at the optimal temperature to achieve complete disulfide bond cleavage.
-
Purity of Reagents: Use fresh, high-quality reducing agents as they can be prone to oxidation.
-
-
-
Linker-Payload Instability or Reactivity Issues: The chemical properties of your maytansinol-linker can significantly impact conjugation efficiency.
-
Troubleshooting Steps:
-
Linker Hydrolysis: N-hydroxysuccinimide (NHS) esters, commonly used for amine-reactive conjugation, can hydrolyze in aqueous solutions.[1][2] Prepare linker solutions immediately before use and minimize their time in aqueous buffers.
-
Maleimide Instability: For thiol-reactive linkers, the maleimide group can undergo hydrolysis or react with other nucleophiles. Ensure the pH of the reaction buffer is within the optimal range (typically 6.5-7.5) to favor the reaction with thiols.[1][3][4]
-
Oxidation of Maytansinoid: The maytansinoid payload itself can be sensitive to oxidative conditions, which may affect its reactivity.[1]
-
-
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition of the conjugation reaction are crucial for success.
-
Troubleshooting Steps:
-
pH Optimization: The optimal pH for conjugation depends on the linker chemistry. Lysine-based conjugations are typically performed at a pH of 7.5-8.5, while cysteine-based conjugations are often carried out at a more neutral pH (6.5-7.5) to minimize side reactions.[5]
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) if you are using an NHS-ester linker, as they will compete with the antibody for reaction. Phosphate-buffered saline (PBS) or borate buffers are generally suitable alternatives.
-
-
-
Inaccurate DAR Measurement: The analytical method used to determine the DAR can also be a source of error.
-
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method, whether it's Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS), is properly validated for your specific ADC.[6][7][8]
-
Instrument Calibration: Regularly calibrate your analytical instruments to ensure accurate quantification.
-
-
Below is a troubleshooting decision tree to guide you through resolving low DAR issues.
Caption: Troubleshooting decision tree for low DAR.
Issue 2: ADC Aggregation Post-Conjugation
Question: I am observing significant aggregation of my ADC after the conjugation reaction. What could be the cause and how can I prevent it?
Answer: ADC aggregation is a common issue, particularly with hydrophobic payloads like maytansinoids. Aggregation can compromise the efficacy and safety of the ADC.
-
Hydrophobicity of the Linker-Payload: Maytansinoids are inherently hydrophobic. Conjugating them to the antibody increases the overall hydrophobicity, which can lead to aggregation, especially at higher DARs.
-
Troubleshooting Steps:
-
Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) or charged groups like sulfonates, can significantly reduce aggregation.[2][9][10][11] These linkers can shield the hydrophobic maytansinoid and improve the solubility of the ADC.
-
Control DAR: A higher DAR often correlates with increased aggregation.[12] If aggregation is a persistent issue, consider targeting a lower average DAR.
-
-
-
Conjugation Chemistry: The choice of conjugation site can influence aggregation.
-
Troubleshooting Steps:
-
Site-Specific Conjugation: Site-specific conjugation methods, such as those targeting engineered cysteines (THIOMABs) or utilizing enzymatic approaches, can produce more homogeneous ADCs with potentially reduced aggregation compared to stochastic lysine conjugation.[13][14][15]
-
Lysine vs. Cysteine Conjugation: While lysine conjugation is a well-established method, it can lead to a heterogeneous mixture of ADC species, some of which may be more prone to aggregation.[16] Cysteine-based conjugation, which targets fewer, more defined sites, can sometimes result in a more stable product.
-
-
-
Buffer and Formulation Conditions: The buffer composition, pH, and storage conditions can all impact ADC stability.
-
Troubleshooting Steps:
-
Formulation Screening: Perform a formulation screen to identify the optimal buffer system, pH, and excipients (e.g., surfactants, stabilizers) to minimize aggregation.
-
Storage Temperature: Store the purified ADC at the recommended temperature (typically 2-8°C) and avoid freeze-thaw cycles, which can induce aggregation.
-
-
The following diagram illustrates how linker hydrophilicity can impact ADC aggregation.
Caption: Impact of linker hydrophilicity on ADC aggregation.
Experimental Protocols
General Protocol for Cysteine-Based Maytansinol-Linker Conjugation
This protocol provides a general workflow for conjugating a maytansinol-linker to an antibody via reduced interchain disulfide bonds.
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to the desired level (typically 1-10 mg/mL).
-
-
Antibody Reduction:
-
Add a molar excess of a reducing agent (e.g., DTT or TCEP) to the antibody solution. The exact molar excess will need to be optimized for your specific antibody and desired DAR.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).
-
-
Conjugation Reaction:
-
Immediately after removing the reducing agent, add the maytansinol-linker (dissolved in a compatible organic solvent like DMSO) to the reduced antibody solution. The molar excess of the linker will depend on the target DAR.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 1-4 hours). The reaction should be protected from light.
-
-
Quenching:
-
Quench any unreacted linker by adding a molar excess of a quenching agent, such as N-acetylcysteine.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload, quenching agent, and other reaction components using methods like size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or TFF.
-
-
Characterization:
The following diagram outlines the general experimental workflow for ADC conjugation.
Caption: General experimental workflow for ADC conjugation.
Data Tables
Table 1: Comparison of Common Linker Chemistries for Maytansinoid Conjugation
| Linker Type | Reactive Group | Target Residue | Cleavability | Key Characteristics |
| SMCC | Maleimide | Cysteine | Non-cleavable | Widely used, but the thiol-maleimide linkage can be unstable in plasma.[3][4] |
| SPDB | Pyridyldithiol | Cysteine | Cleavable (disulfide) | Cleaved by reducing agents like glutathione in the tumor microenvironment.[9] |
| Hydrophilic (e.g., PEG-maleimide) | Maleimide | Cysteine | Non-cleavable | Improves ADC solubility and reduces aggregation.[2][9][10] Can help bypass multidrug resistance.[17] |
| NHS-ester | N-hydroxysuccinimide | Lysine | Non-cleavable | Targets abundant lysine residues, leading to heterogeneous ADCs.[1] |
Table 2: Analytical Techniques for ADC Characterization
| Analytical Technique | Information Provided |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-antibody ratio (DAR) and drug load distribution.[6][8] |
| Reversed-Phase HPLC (RP-HPLC) | DAR analysis, especially for reduced and deglycosylated ADCs.[6][16] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise DAR determination, identification of different ADC species, and characterization of linker-payload.[6][7][18] |
| Size-Exclusion Chromatography (SEC) | Detection and quantification of aggregates and fragments.[8] |
| Ligand-Binding Assays (LBA) | Assessment of antigen-binding affinity of the ADC.[6][19] |
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation in Hydrophobic Maytansinoid ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development and handling of hydrophobic maytansinoid antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in maytansinoid ADCs?
A1: Aggregation of maytansinoid ADCs is a multifaceted issue primarily driven by the hydrophobicity of the maytansinoid payload. Key contributing factors include:
-
Hydrophobic Interactions: The hydrophobic nature of maytansinoid drugs and some chemical linkers can lead to intermolecular interactions, causing the ADCs to associate and form aggregates to minimize exposure to the aqueous environment.[1]
-
High Drug-to-Antibody Ratio (DAR): Increasing the number of hydrophobic drug molecules per antibody (a higher DAR) significantly increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[2] Drugs with higher DARs frequently show increased aggregation rates and precipitation during formulation.
-
Conjugation Chemistry and Conditions: The chemical process of attaching the drug-linker to the antibody can induce conformational changes in the antibody, potentially exposing hydrophobic regions that are normally buried.[2] Unfavorable buffer conditions during conjugation, such as suboptimal pH or salt concentrations, can further promote aggregation.[3] The use of organic co-solvents to dissolve the hydrophobic payload-linker can also disrupt antibody stability and lead to aggregation.[3][4]
-
Environmental Stress: Exposure to thermal stress, agitation, or multiple freeze-thaw cycles can denature the antibody portion of the ADC, leading to the formation of aggregates.
Q2: What are the consequences of maytansinoid ADC aggregation?
A2: ADC aggregation can have significant negative impacts on the therapeutic potential and manufacturability of the drug, including:
-
Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity to their target antigen and can be cleared more rapidly from circulation, reducing their ability to reach the tumor site.[5]
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, leading to the formation of anti-drug antibodies (ADAs). ADAs can neutralize the therapeutic effect of the ADC and cause adverse reactions.[6]
-
Altered Pharmacokinetics (PK): Aggregation can lead to faster clearance of the ADC from the bloodstream, often through uptake by the liver, which alters the drug's PK profile and reduces its therapeutic window.[5][7]
-
Manufacturing and Stability Challenges: Aggregation can lead to product loss during purification and fill-finish processes. It also impacts the long-term stability and shelf-life of the final drug product.[1]
Q3: How can I proactively minimize aggregation during the design of a maytansinoid ADC?
A3: Several strategies can be employed during the design phase to mitigate aggregation risk:
-
Linker Selection: Incorporating hydrophilic linkers is a highly effective strategy. Linkers containing polyethylene glycol (PEG) moieties, sulfonate groups, or other charged groups can help to offset the hydrophobicity of the maytansinoid payload, thereby reducing the propensity for aggregation.[8][9][10]
-
Optimize the Drug-to-Antibody Ratio (DAR): A careful balance must be struck between maximizing cytotoxic potency (higher DAR) and maintaining ADC stability (lower DAR). For maytansinoid ADCs, a DAR of 2 to 4 is often a good starting point to minimize aggregation while retaining efficacy.[5][7]
-
Site-Specific Conjugation: Modern conjugation techniques that attach the drug-linker to specific, pre-defined sites on the antibody can result in a more homogeneous product with a consistent DAR, which can improve stability and reduce aggregation compared to random conjugation methods.
-
Antibody Engineering: Using smaller antibody fragments can reduce the risk of aggregation due to their smaller size and potentially altered surface properties.[2]
Q4: What formulation strategies can help stabilize my maytansinoid ADC and prevent aggregation?
A4: Formulation optimization is critical for the long-term stability of maytansinoid ADCs. Key considerations include:
-
pH and Buffer Selection: The pH of the formulation buffer should be carefully selected to ensure the ADC is at a pH where it is most stable and soluble, typically avoiding its isoelectric point.[3] Histidine and citrate buffers are commonly used.
-
Use of Excipients: Certain excipients can act as stabilizers. For example, surfactants like polysorbate 20 or polysorbate 80 can prevent surface-induced aggregation, while sugars such as sucrose or trehalose can act as cryoprotectants and lyoprotectants. Amino acids like arginine have also been shown to suppress aggregation.
-
Ionic Strength: The salt concentration of the formulation buffer can influence colloidal stability. The optimal ionic strength needs to be determined empirically for each specific ADC.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues observed during the characterization of maytansinoid ADCs using standard analytical techniques.
Size Exclusion Chromatography (SEC-HPLC)
Issue: Peak Tailing or Broadening
-
Possible Cause 1: Secondary Hydrophobic Interactions. The hydrophobic nature of the maytansinoid ADC can cause it to interact with the stationary phase of the SEC column, leading to peak tailing.
-
Possible Cause 2: Suboptimal Mobile Phase Composition. The pH or salt concentration of the mobile phase may not be optimal for the ADC, leading to poor peak shape.
-
Possible Cause 3: Column Overloading. Injecting too much sample can lead to peak broadening and distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
Issue: Poor Resolution Between Monomer and Aggregate Peaks
-
Possible Cause 1: Inappropriate Column. The pore size of the SEC column may not be suitable for resolving the aggregates of interest.
-
Solution: Select an SEC column with a pore size appropriate for the size range of the ADC monomer and its expected aggregates. Columns with a pore size of around 300 Å are often suitable for monoclonal antibodies and ADCs.
-
-
Possible Cause 2: High Flow Rate. A flow rate that is too high can decrease resolution.
-
Solution: Reduce the flow rate. A flow rate of 0.5 mL/min is a good starting point for a standard analytical SEC column.
-
-
Possible Cause 3: System Dispersion. Excessive extra-column volume in the HPLC system can lead to peak broadening and loss of resolution.
-
Solution: Use tubing with a smaller internal diameter and minimize the length of tubing between the injector, column, and detector.
-
Hydrophobic Interaction Chromatography (HIC-HPLC)
Issue: Poor Peak Shape or Resolution of DAR Species
-
Possible Cause 1: Inappropriate Salt or Gradient. The type of salt and the gradient slope are critical for good resolution in HIC.
-
Solution: Ammonium sulfate is a commonly used salt for HIC of ADCs. Optimize the salt gradient, starting with a high concentration (e.g., 1.5-2 M ammonium sulfate) and eluting with a decreasing salt gradient. A shallow gradient will generally improve resolution. The addition of a small amount of an organic solvent like isopropanol to the mobile phase can also aid in the elution of highly hydrophobic species.[1][15]
-
-
Possible Cause 2: Secondary Interactions. Besides hydrophobic interactions, other interactions with the stationary phase can affect peak shape.
-
Solution: Adjust the pH of the mobile phase. A neutral pH (around 6.8-7.4) is typically used for HIC.
-
-
Possible Cause 3: Column Choice. The hydrophobicity of the stationary phase can impact the separation.
-
Solution: Screen different HIC columns with varying stationary phase chemistries (e.g., Butyl, Phenyl) to find the one that provides the best resolution for your specific ADC.
-
Dynamic Light Scattering (DLS)
Issue: High Polydispersity Index (PDI)
-
Possible Cause 1: Presence of Aggregates. A high PDI (typically > 0.2) indicates a heterogeneous sample, which is often due to the presence of aggregates.[16]
-
Solution: This is an expected result if your sample is aggregated. The DLS data is confirming the presence of multiple species. Use this information in conjunction with SEC data to quantify the level of aggregation.
-
-
Possible Cause 2: Sample Contamination. Dust or other particulates in the sample can lead to a high PDI.
-
Solution: Filter your sample through a low-protein-binding syringe filter (e.g., 0.22 µm) before analysis. Ensure all buffers and vials are clean and particle-free.
-
-
Possible Cause 3: High Sample Concentration. At high concentrations, intermolecular interactions can affect the DLS measurement and artificially increase the PDI.
-
Solution: Analyze the sample at a lower concentration (e.g., 1 mg/mL).
-
Issue: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Sample Instability. The ADC may be actively aggregating during the measurement.
-
Solution: Ensure the sample is maintained at a constant and appropriate temperature during the measurement. Minimize the time between sample preparation and analysis.
-
-
Possible Cause 2: Air Bubbles. Air bubbles in the sample will interfere with the light scattering measurement.
-
Solution: Centrifuge the sample plate or cuvette briefly before analysis to remove any air bubbles.[8]
-
Differential Scanning Calorimetry (DSC)
Issue: Changes in Melting Temperature (Tm) or Enthalpy (ΔH)
-
Possible Cause 1: Destabilization due to Conjugation. The conjugation of a hydrophobic maytansinoid can destabilize the antibody structure, leading to a lower Tm and a change in the enthalpy of unfolding compared to the unconjugated antibody.[10]
-
Interpretation: This is an expected outcome. Comparing the thermograms of the ADC and the naked antibody provides insight into the impact of conjugation on the overall stability of the molecule. A significant decrease in Tm may indicate a higher propensity for aggregation.
-
-
Possible Cause 2: Presence of Aggregates. Aggregated protein will not contribute to the unfolding transition in the same way as the monomer, which can affect the shape and area of the DSC peaks.
-
Interpretation: A decrease in the total enthalpy of unfolding for the ADC compared to the naked antibody at the same concentration may suggest the presence of pre-existing aggregates in the ADC sample.
-
Data on Aggregation of Maytansinoid ADCs
The following tables summarize quantitative data on the aggregation of maytansinoid ADCs under different conditions.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation and Clearance
| Average DAR | Monomer Content (%) | Aggregation (%) | Relative Clearance Rate |
| ~2 | >95 | <5 | 1x (Baseline) |
| ~4 | >95 | <5 | Similar to DAR 2 |
| ~6 | >90 | <10 | Similar to DAR 2 |
| ~9-10 | <90 | >10 | Significantly Faster |
Data synthesized from studies on maytansinoid ADCs. Higher DAR values are associated with increased aggregation and faster clearance from circulation.[5][6][7][17]
Table 2: Influence of Linker Hydrophilicity on Maytansinoid ADC Aggregation
| Linker Type | DAR | Aggregation (%) |
| Non-PEGylated (e.g., SMCC) | 4.1 | 0.7 |
| Non-PEGylated (T-DM1, lysine conjugated) | 3.5 | 1.4 |
| PEGylated (pendant PEG12 x 2) | ~8 | ~6 |
| Non-PEGylated (hydrophobic linker) | ~8 | ~12 |
This table illustrates that hydrophilic linkers, such as those containing PEG, can significantly reduce the aggregation of maytansinoid ADCs, especially at higher DARs. Data compiled from multiple sources.[1][9][11][18]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
This protocol outlines a general method for the analysis of maytansinoid ADC aggregates.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar, 7.8 mm x 30 cm, 5 µm).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0, with 200 mM Arginine and 5% Isopropanol.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation:
-
Dilute the maytansinoid ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm low-protein-binding syringe filter.
-
-
Injection Volume: 20 µL.
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates) and the main monomer peak.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / Total Peak Area) * 100.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR and Aggregation Profiling
This protocol provides a general method for the separation of maytansinoid ADC species based on their hydrophobicity.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
-
Gradient:
-
0-3 min: 100% A
-
3-23 min: Linear gradient from 100% A to 100% B
-
23-28 min: 100% B
-
28-30 min: Re-equilibrate with 100% A
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation:
-
Dilute the maytansinoid ADC to 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity (unconjugated antibody first, followed by DAR2, DAR4, etc.).
-
The average DAR can be calculated from the weighted average of the peak areas.
-
Protocol 3: Dynamic Light Scattering (DLS) for Size and Polydispersity Measurement
This protocol describes a general procedure for analyzing the size and heterogeneity of maytansinoid ADCs.
-
Instrumentation: A DLS instrument (e.g., Malvern Zetasizer or similar).
-
Sample Preparation:
-
Prepare the maytansinoid ADC sample at a concentration of 1 mg/mL in a formulation buffer (e.g., 10 mM Histidine, pH 6.0).
-
Filter the buffer and the final sample solution through a 0.22 µm syringe filter to remove dust and other particulates.
-
-
Measurement:
-
Equilibrate the instrument and sample to 25°C.
-
Perform the measurement in a suitable cuvette or multi-well plate.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function using the cumulants method to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
A PDI value below 0.2 generally indicates a monodisperse sample.[16] Higher values suggest the presence of aggregates.
-
The particle size distribution can also be calculated to visualize the different species present in the sample.
-
Protocol 4: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
This protocol provides a general method for evaluating the thermal stability of maytansinoid ADCs.
-
Instrumentation: A differential scanning calorimeter (e.g., MicroCal VP-Capillary DSC or similar).
-
Sample Preparation:
-
Prepare the maytansinoid ADC sample at a concentration of 0.5-1 mg/mL in its formulation buffer.
-
Prepare a matching buffer reference.
-
Degas both the sample and the reference buffer before loading into the instrument.
-
-
Measurement:
-
Scan the sample from a starting temperature of 25°C to a final temperature of 95°C.
-
Use a scan rate of 60°C/hour.[5]
-
-
Data Analysis:
-
Subtract the buffer-buffer scan from the sample-buffer scan to obtain the thermogram for the ADC.
-
Fit the data to a suitable model to determine the melting temperature (Tm) and the calorimetric enthalpy (ΔH) of unfolding.
-
Compare the Tm and ΔH values of the ADC to those of the unconjugated antibody to assess the impact of conjugation on thermal stability.
-
Visualizations
Caption: Workflow for the characterization of maytansinoid ADC aggregation and stability.
References
- 1. explorationpub.com [explorationpub.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. entegris.com [entegris.com]
- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. smatrix.com [smatrix.com]
- 8. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 9. lcms.cz [lcms.cz]
- 10. tainstruments.com [tainstruments.com]
- 11. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Maleimide-Based ADC Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of maleimide-based antibody-drug conjugate (ADC) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of in vivo instability for maleimide-based ADC linkers?
The primary cause of instability is a chemical process known as the retro-Michael reaction.[1][2][3] This reaction leads to the deconjugation of the drug-linker from the antibody's cysteine residue. The released maleimide-containing drug-linker can then bind to other thiol-containing molecules in the plasma, such as human serum albumin, leading to off-target toxicity and reduced therapeutic efficacy.[1][4]
Q2: How does hydrolysis of the thiosuccinimide ring improve ADC stability?
Hydrolysis of the thiosuccinimide ring, which is formed after the maleimide reacts with a cysteine thiol, results in a "ring-opened" structure.[5][6] This hydrolyzed form is resistant to the retro-Michael reaction, thereby preventing the premature release of the drug-linker from the antibody.[1][5][7] This increased stability can lead to improved plasma half-life, better tumor exposure, and enhanced efficacy of the ADC.[1][5][8]
Q3: What are "self-hydrolyzing" maleimides?
"Self-hydrolyzing" maleimides are next-generation linkers designed to undergo rapid hydrolysis after conjugation to the antibody under physiological conditions.[1][8][9] They often incorporate a basic amino group or other functionalities adjacent to the maleimide that catalyze the intramolecular hydrolysis of the thiosuccinimide ring.[1][8] This ensures a stable connection between the drug and the antibody in vivo.
Q4: Can the local microenvironment of the conjugation site influence stability?
Yes, the local protein microenvironment around the conjugated cysteine can significantly impact the stability of the thiosuccinimide linkage. Positively charged amino acid residues near the conjugation site can promote rapid hydrolysis of the thiosuccinimide ring, thus enhancing the stability of the ADC.[1]
Troubleshooting Guides
Problem 1: Premature Drug-Linker Deconjugation Observed in Plasma Stability Assays
Possible Cause: The thiosuccinimide linkage is susceptible to the retro-Michael reaction, leading to drug-linker exchange with thiol-containing proteins in the plasma (e.g., albumin).[1][4][10]
Solutions:
-
Induce Hydrolysis Post-Conjugation: Treat the ADC under mild basic conditions (e.g., pH 9.2) after conjugation to promote the hydrolysis of the thiosuccinimide ring.[5] This will create a more stable, ring-opened linker that is resistant to deconjugation.[5][6]
-
Utilize "Self-Hydrolyzing" Maleimides: Employ next-generation maleimide linkers that are engineered to undergo rapid hydrolysis at neutral pH following conjugation.[1][8] These linkers can significantly improve the stability and pharmacological properties of the ADC.[8]
-
Consider Alternative Conjugation Chemistries: Explore next-generation maleimides, such as dihalomaleimides, which can re-bridge disulfide bonds and offer improved stability.[11][12][13][14]
Problem 2: Inconsistent or Low In Vivo Efficacy Despite Good In Vitro Potency
Possible Cause: Poor in vivo stability of the maleimide linker can lead to premature drug release before the ADC reaches the target tumor cells. This reduces the amount of active drug delivered to the tumor, resulting in lower than expected efficacy.[3][5]
Solutions:
-
Assess Plasma Stability: Perform in vitro plasma stability assays to quantify the extent of drug deconjugation over time.[15][16][17] This will help determine if linker instability is the root cause of the poor in vivo performance.
-
Enhance Linker Stability: Implement one of the strategies mentioned in Problem 1 (induced hydrolysis, self-hydrolyzing maleimides, or alternative chemistries) to improve the in vivo stability of the ADC.
-
Correlate In Vitro and In Vivo Data: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish an in vitro-in vivo correlation (IVIVC).[18][19] This can help predict the in vivo efficacy based on in vitro cytotoxicity data and guide the optimization of ADC design.
Quantitative Data Summary
The following tables summarize quantitative data on the stability of various maleimide-based ADC linkers.
Table 1: In Vitro Stability of Maleimide-Based ADCs
| Linker Type | Condition | Time (days) | % Payload Loss | Reference |
| Conventional Maleimide | Rat Serum, 37°C | 7 | ~50% | [20] |
| Hydrolyzed Maleimide | Thiol-containing buffer | 7 | < 10% | [5] |
| N-Aryl Maleimide | Serum, 37°C | 7 | < 20% | [21] |
| N-Alkyl Maleimide | Serum, 37°C | 7 | 35-67% | [21] |
| Maleamic Methyl Ester-based | Albumin solution, 37°C | 14 | ~3.8% | [22][23] |
Table 2: Half-life of Maleimide Conjugates
| Maleimide Type | Conjugate | pH | Temperature (°C) | Half-life (t½) | Reference |
| Self-hydrolysing maleimide 3 | ADC (light chain) | N/A | N/A | 2.6 h | [1] |
| Self-hydrolysing maleimide 3 | ADC (heavy chain) | N/A | N/A | 2.0 h | [1] |
| N-aminoethyl maleimide | N-acetyl cysteine conjugate | 7 | Room Temp | 3.6 h | [1] |
| N-isopropyl variant | N-acetyl cysteine conjugate | 7 | Room Temp | 20 mins | [1] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of an ADC in plasma.
-
Preparation:
-
Obtain plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey).[16]
-
Prepare the ADC at a known concentration in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Spike the ADC into the plasma at a final concentration typically in the nM to µM range.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, 96, 120, 144, 168 hours).[24]
-
-
Sample Processing:
-
To stop the reaction and precipitate plasma proteins, add a quenching solution (e.g., methanol or acetonitrile containing an internal standard).[24]
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
Protocol 2: In Vivo Efficacy Study in Xenograft Models
This protocol describes a typical workflow for evaluating the in vivo efficacy of an ADC.
-
Model Development:
-
Establish tumor xenografts by subcutaneously, intravenously, or orthotopically implanting human cancer cells into immunocompromised mice.[25]
-
Allow tumors to grow to a predetermined size.
-
-
ADC Administration:
-
Randomize animals into treatment and control groups.
-
Administer the ADC, a control antibody, and a vehicle control intravenously.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).[26]
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a specified size.
-
Collect tumors and other relevant tissues for analysis (e.g., histopathology, biomarker assessment).
-
Calculate tumor growth inhibition (TGI) to determine the efficacy of the ADC.[18]
-
Visualizations
Caption: Instability vs. Stability Pathways for Maleimide ADCs
Caption: Workflow for ADC Stability and Efficacy Evaluation
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. | Semantic Scholar [semanticscholar.org]
- 7. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 9. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. 4.6. Stability Assays of the ADC in Plasma [bio-protocol.org]
- 25. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 26. hoeford.com [hoeford.com]
Validation & Comparative
Validating the In Vitro Potency of SC-VC-PAB-N-Me-L-Ala-Maytansinol ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the SC-VC-PAB-N-Me-L-Ala-Maytansinol linker-payload system. We will delve into the critical in vitro validation assays, present comparative data, and offer detailed experimental protocols to empower researchers in their ADC development endeavors.
Mechanism of Action: Targeting Cancer Cells with Precision
The this compound ADC leverages the specificity of a monoclonal antibody (mAb) to selectively deliver the potent cytotoxic agent, maytansinol, to cancer cells overexpressing a target antigen. The linker, comprised of a succinimidyl caproyl (SC) spacer and a cathepsin B-cleavable valine-citrulline (VC) dipeptide linked to a p-aminobenzylcarbamate (PAB) self-immolative spacer, is designed for stability in circulation and efficient payload release within the target cell.
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis. Trafficking to the lysosome, the VC linker is cleaved by the lysosomal enzyme cathepsin B, liberating the N-Me-L-Ala-Maytansinol payload. Maytansinol then exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization, leading to mitotic arrest and ultimately, apoptosis of the cancer cell.[1]
In Vitro Potency Assessment: Key Experimental Assays
Validating the potency of an ADC is a critical step in its preclinical development. The following in vitro assays are fundamental for characterizing the efficacy of this compound ADCs.
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of the ADC required to kill 50% of the target cancer cells (IC50), providing a quantitative measure of its potency.
Experimental Protocol:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a relevant comparator ADC (e.g., one with a non-cleavable linker or a different payload). Add the diluted ADCs to the appropriate wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and cell death to occur (typically 72-120 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl).
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
-
Data Analysis: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload, once released from the target cell, to diffuse and kill neighboring antigen-negative cells. This is a crucial characteristic for treating heterogeneous tumors.
Experimental Protocol (Co-culture Method):
-
Cell Labeling and Seeding: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP). Co-culture the fluorescently labeled antigen-negative cells with unlabeled antigen-positive cells at a defined ratio (e.g., 1:1 or 1:3) in 96-well plates.
-
ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC and a comparator ADC (e.g., one with a non-permeable payload).
-
Incubation: Incubate the plate for 96-120 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells. A reduction in the number of these cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
Comparative Performance Data
The following tables present representative data comparing the in vitro potency of an ADC with the this compound system against other ADC formats.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Configuration | Target Cell Line (Antigen-Positive) | IC50 (ng/mL) | Antigen-Negative Cell Line | IC50 (ng/mL) |
| This compound-ADC | SK-BR-3 (HER2+) | 15 | MDA-MB-468 (HER2-) | > 1000 |
| Non-Cleavable Linker-Maytansinol-ADC | SK-BR-3 (HER2+) | 25 | MDA-MB-468 (HER2-) | > 1000 |
| SC-VC-PAB-MMAE-ADC | SK-BR-3 (HER2+) | 20 | MDA-MB-468 (HER2-) | > 1000 |
This data is representative and will vary depending on the antibody, target antigen, and cell line used.
Table 2: Bystander Killing Efficacy
| ADC Configuration | Co-culture System (Antigen-Positive : Antigen-Negative) | % Viability of Antigen-Negative Cells |
| This compound-ADC | SK-BR-3 : MDA-MB-468-GFP (1:1) | 35% |
| Non-Cleavable Linker-Maytansinol-ADC | SK-BR-3 : MDA-MB-468-GFP (1:1) | 85% |
| SC-VC-PAB-MMAF-ADC | SK-BR-3 : MDA-MB-468-GFP (1:1) | 70% |
This data is representative and illustrates the expected trend based on payload permeability.
Visualizing the Process: Diagrams
To further clarify the experimental workflows and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for In Vitro Cytotoxicity Assay.
Caption: Workflow for Bystander Effect Assay.
Caption: Maytansinoid ADC Mechanism of Action.
References
efficacy of SC-VC-PAB-N-Me-L-Ala-Maytansinol compared to auristatin-based ADCs
A Comparative Guide for Researchers in Oncology Drug Development
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The efficacy of an ADC is critically dependent on the synergy between its three core components: a monoclonal antibody for precise targeting, a highly potent cytotoxic payload, and a stable linker that releases the payload at the tumor site. This guide provides a detailed comparison of ADCs utilizing the maytansinoid payload SC-VC-PAB-N-Me-L-Ala-Maytansinol against the widely used auristatin-based ADCs.
Understanding the Components: this compound
The nomenclature of this specific drug-linker conjugate reveals its key functional units:
-
SC (Succinimidyl-N-hydroxysuccinimide ester): While not explicitly defined in the provided name, "SC" in similar contexts can refer to the succinimidyl ester group used for conjugation to the antibody.
-
VC (Valine-Citrulline): This dipeptide is a well-established cathepsin B-cleavable linker. Cathepsin B is a lysosomal protease often overexpressed in tumor cells, enabling selective payload release within the target cell.
-
PAB (p-aminobenzylcarbamate): This acts as a self-immolative spacer. Once the VC linker is cleaved by cathepsin B, the PAB group spontaneously decomposes, ensuring the release of the unmodified cytotoxic payload.
-
N-Me-L-Ala-Maytansinol: This is the cytotoxic payload. Maytansinol is a potent microtubule inhibitor, and the N-Me-L-Ala moiety is a modification of the maytansine core, likely influencing its properties such as cell permeability and hydrophobicity. Maytansinoids, like auristatins, induce cell cycle arrest and apoptosis.
The overall structure is designed for stability in circulation and efficient, tumor-specific release of the maytansinoid payload.
Mechanism of Action: Tubulin Inhibitors
Both maytansinoids and auristatins exert their cytotoxic effects by disrupting the microtubule dynamics essential for cell division. However, they bind to different sites on tubulin.[1]
-
Maytansinoids (e.g., DM1, DM4): These agents bind to the maytansine binding site on tubulin, inhibiting microtubule assembly and inducing mitotic arrest.[2][3]
-
Auristatins (e.g., MMAE, MMAF): These synthetic analogs of dolastatin 10 bind at or near the vinca alkaloid binding site, also leading to the disruption of microtubule polymerization and subsequent cell death.[4][]
This fundamental difference in binding sites can influence the spectrum of activity and potential resistance mechanisms.
Head-to-Head Efficacy: A Data-Driven Comparison
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC. The following table summarizes representative IC50 values from studies comparing maytansinoid and auristatin ADCs in various cancer cell lines.
| Cell Line | Target Antigen | Maytansinoid ADC (Payload) | IC50 (nM) | Auristatin ADC (Payload) | IC50 (nM) | Reference |
| SKOV3 | HER2 | ZHER2-ABD-mcDM1 | 12 | ZHER2-ABD-mcMMAF | 0.18 | [] |
| BT474 | HER2 | Trastuzumab-DM1 | ~0.4 | Trastuzumab-MMAE | Not Reported | [7] |
| BJAB | CD79b | Anti-CD79b-DM1 | ~0.29 | Anti-CD79b-MMAE | Not Reported | [7] |
| HCT-15 (MDR1+) | EpCAM | Anti-EpCAM-SMCC-DM1 | >10 | Not Reported | - | [8] |
| COLO 205 (MDR1-) | EpCAM | Anti-EpCAM-SMCC-DM1 | ~0.1 | Not Reported | - | [8] |
Note: The specific antibody and linker systems can significantly influence IC50 values. This table provides a comparative overview based on available data.
A study directly comparing HER2-targeted affibody drug conjugates found that the MMAF-based conjugate was significantly more potent than the DM1-based conjugate in the SKOV3 cell line.[] Another study highlighted that maytansinoid-based ADCs can be susceptible to multidrug resistance (MDR) mechanisms, such as the overexpression of P-glycoprotein (MDR1), which can reduce their efficacy in certain cell lines.[8]
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using tumor xenograft models in immunocompromised mice are crucial for evaluating the anti-tumor activity of ADCs. The following table summarizes data from such studies.
| Xenograft Model | Target Antigen | Maytansinoid ADC (Payload) | Dose & Schedule | Tumor Growth Inhibition (TGI) / Outcome | Auristatin ADC (Payload) | Dose & Schedule | TGI / Outcome | Reference |
| SKOV3 | HER2 | ZHER2-ABD-mcDM1 | 2.9 mg/kg, single dose | Moderate anti-tumor effect | ZHER2-ABD-mcMMAF | 2.9 mg/kg, single dose | Complete tumor regression in 50% of mice | [1] |
| HCT-15 (MDR1+) | EpCAM | Anti-EpCAM-PEG4Mal-DM1 | 680 µg/kg, single dose | Complete regression in all mice | Not Reported | - | - | [9] |
| NCI-N87 | HER2 | Anti-Her2 ADCs | Single i.v. dose | Dose-dependent tumor inhibition | Not Reported | - | - | [10] |
| OV-90 | Truncated core 2 O-glycans | PB-vcMMAE-5 | 9 mg/kg, weekly x 5 | Highly effective | Not Reported | - | - | [11] |
The in vivo data often reflects the in vitro findings. The HER2-targeted MMAF-affibody conjugate demonstrated superior anti-tumor activity compared to its DM1 counterpart in a SKOV3 xenograft model, leading to complete tumor regression in a significant portion of the treated animals.[1] Interestingly, modifications to the linker, such as the inclusion of a hydrophilic PEG4Mal spacer in a maytansinoid ADC, have been shown to overcome MDR-mediated resistance and enhance in vivo efficacy.[9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of typical protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-10,000 cells per well and incubate overnight.[2][12]
-
ADC Treatment: Prepare serial dilutions of the ADCs and add them to the respective wells. Include untreated cells as a control.[2]
-
Incubation: Incubate the plates for 48-144 hours at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[13]
In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or BALB/c nude).[11][14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADCs intravenously at specified doses and schedules. The control group typically receives a vehicle solution or a non-binding ADC.[11][14]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume is often calculated using the formula: (Length x Width²) / 2.[15]
-
Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.[11]
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis.[11]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the observed differences.
Visualizing the Pathways and Processes
ADC Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibody Drug Conjugates in Breast Cancer: Spotlight on HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 15. WO2012074757A1 - Alaninyl maytansinol antibody conjugates - Google Patents [patents.google.com]
A Head-to-Head Comparison of Dipeptide Linkers for Maytansinoid-Based Antibody-Drug Conjugates
A comprehensive guide for researchers and drug development professionals on the impact of dipeptide linker selection on the stability, efficacy, and therapeutic window of maytansinoid antibody-drug conjugates (ADCs).
The linker connecting the antibody to the cytotoxic payload is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index. For maytansinoid-based ADCs, dipeptide linkers, which are designed to be cleaved by lysosomal proteases, have emerged as a leading strategy. The choice of the specific dipeptide sequence can significantly alter the ADC's physicochemical properties, plasma stability, and the efficiency of payload release within the target cell. This guide provides a head-to-head comparison of different dipeptide linkers for maytansinol, supported by experimental data to inform rational linker design in ADC development.
Performance Comparison of Dipeptide Linkers
The selection of the dipeptide sequence in a linker for maytansinoid ADCs has a demonstrable impact on in vitro potency, in vivo efficacy, and overall tolerability. Commonly investigated dipeptides include valine-citrulline (Val-Cit), valine-alanine (Val-Ala), and alanine-alanine (Ala-Ala).
| Dipeptide Linker | Key Characteristics | In Vitro Potency (IC50) | In Vivo Efficacy | Tolerability (MTD) | Bystander Effect | Reference |
| Val-Cit | Widely used, cathepsin B cleavable. | Potent | Effective tumor regression. | Generally well-tolerated. | Moderate | [1][2] |
| Val-Ala | Alternative cathepsin B substrate. | Potent | Similar efficacy to Val-Cit. | Comparable to Val-Cit. | Moderate | [2][3] |
| Ala-Ala | Can be cleaved by multiple lysosomal proteases. | Highly potent, sometimes superior to Val-Cit. | Can lead to improved efficacy in certain models. | May have an improved therapeutic window. | Potentially enhanced | [3][4] |
| D-Ala-L-Ala | Stereochemistry impacts stability and cleavage. | Potent | Improved efficacy in heterogeneous tumor models. | Higher MTD compared to L-Ala-L-Ala. | Enhanced | [1][5] |
Note: The presented data is a synthesis from multiple studies and direct comparison should be made with caution due to variations in experimental models (cell lines, antibodies, tumor models). MTD: Maximum Tolerated Dose.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are summarized protocols for key experiments cited in the comparison of dipeptide linkers for maytansinoid ADCs.
Synthesis of Dipeptide Linker-Payloads
The synthesis of dipeptide linker-payloads for maytansinoid ADCs typically involves a multi-step process. A common approach is the sequential coupling of amino acids to the payload, followed by the introduction of a maleimide group for conjugation to the antibody.
A representative synthesis for a dipeptide linker-maytansinoid derivative:
-
Protection of Amino Acids: The N-terminus of the first amino acid (e.g., Alanine) is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
-
First Coupling: The protected amino acid is coupled to the maytansinoid derivative (e.g., DM1) using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Deprotection: The Fmoc group is removed to expose the N-terminus of the first amino acid.
-
Second Coupling: The second Fmoc-protected amino acid (e.g., Alanine) is coupled to the N-terminus of the first amino acid on the maytansinoid.
-
Deprotection: The Fmoc group on the second amino acid is removed.
-
Maleimide Functionalization: A maleimide-containing linker is attached to the N-terminus of the dipeptide to enable conjugation to the antibody via cysteine residues.[6]
In Vitro Cytotoxicity Assays
The potency of the generated ADCs is assessed using in vitro cytotoxicity assays against antigen-positive and antigen-negative cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the maytansinoid ADCs with different dipeptide linkers.
-
Incubation: The cells are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.[3]
In Vivo Efficacy Studies in Xenograft Models
The antitumor activity of the maytansinoid ADCs is evaluated in mouse xenograft models.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
ADC Administration: Mice are treated with a single or multiple intravenous injections of the ADCs with different dipeptide linkers at various dose levels. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) and complete regressions are recorded.[5][6]
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are performed to assess the stability and clearance of the ADCs in vivo.
-
ADC Administration: A single dose of the ADC is administered intravenously to rodents (e.g., mice or rats).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
ADC Quantification: The concentration of the ADC in plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component.
-
PK Parameter Calculation: Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated using appropriate software.[7]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved in the action of maytansinoid ADCs with dipeptide linkers, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of a maytansinoid ADC with a cleavable dipeptide linker.
Caption: A typical experimental workflow for the head-to-head comparison of dipeptide linkers.
Conclusion
The choice of the dipeptide linker is a critical parameter in the design of maytansinoid ADCs, with a profound impact on their therapeutic index. While Val-Cit remains a widely used and effective linker, studies have shown that other dipeptides, such as Ala-Ala, can offer advantages in terms of potency and may lead to an improved therapeutic window.[3][4] Furthermore, the stereochemistry of the amino acids within the dipeptide, as demonstrated with D-Ala-L-Ala, can be exploited to enhance stability and efficacy, particularly in the context of heterogeneous tumors.[1][5] A thorough head-to-head comparison of different dipeptide linkers, encompassing in vitro and in vivo evaluations, is essential for the selection of an optimal linker for a given antibody and target, ultimately leading to the development of safer and more effective ADC therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bystander Effect Between Different Maytansinoid ADCs
A comprehensive guide for researchers, scientists, and drug development professionals on the differential bystander killing mechanisms and efficacy of maytansinoid-based Antibody-Drug Conjugates (ADCs).
The bystander effect, a critical attribute of Antibody-Drug Conjugates (ADCs), describes the ability of a payload released from a target cancer cell to diffuse and kill neighboring antigen-negative tumor cells. This phenomenon is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied. Maytansinoids, a class of potent microtubule inhibitors, are frequently utilized as payloads in ADCs. This guide provides a comparative analysis of the bystander effect mediated by different maytansinoid ADCs, focusing on the key determinants of this effect: the nature of the maytansinoid derivative (e.g., DM1 vs. DM4) and the chemistry of the linker used to conjugate the payload to the antibody.
Mechanism of Maytansinoid ADC Bystander Effect
The bystander killing potential of a maytansinoid ADC is fundamentally dictated by the properties of the released cytotoxic metabolite. For a significant bystander effect to occur, the released maytansinoid must be able to traverse the cell membrane of the target cell, diffuse through the extracellular space, and subsequently enter and kill adjacent cells. This process is heavily influenced by the linker technology employed in the ADC design.
Cleavable vs. Non-cleavable Linkers:
-
ADCs with Cleavable Linkers: These ADCs are designed with linkers that are susceptible to cleavage within the tumor microenvironment or inside the target cell (e.g., disulfide or peptide linkers). Upon cleavage, they release the maytansinoid payload in its native, more hydrophobic, and cell-permeable form. For instance, ADCs utilizing a disulfide linker can release thiol-containing maytansinoids (e.g., S-methyl DM4), which are neutral and can readily diffuse across cell membranes to induce bystander killing.[1][2]
-
ADCs with Non-cleavable Linkers: These ADCs, such as Ado-trastuzumab emtansine (T-DM1), employ a stable thioether linker. Following internalization and lysosomal degradation of the antibody, the maytansinoid is released along with the linker and a charged amino acid residue (lysine-SMCC-DM1).[3] This resulting metabolite is highly charged and membrane-impermeable, thus significantly limiting its ability to exit the target cell and mediate a bystander effect.[3][4]
The following diagram illustrates the differential release and diffusion of maytansinoid payloads from ADCs with cleavable versus non-cleavable linkers.
References
- 1. agilent.com [agilent.com]
- 2. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Choice: How Linker Chemistry Governs ADC Pharmacokinetics
A Comparative Guide for Drug Development Professionals
The stability, efficacy, and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the chemical linker connecting the monoclonal antibody to the cytotoxic payload. The linker's design dictates whether the payload is released prematurely in circulation, leading to off-target toxicity, or delivered effectively to the target tumor cell. Understanding the pharmacokinetic (PK) impact of different linker strategies is therefore paramount for researchers in the field. This guide provides a comparative analysis of the two primary classes of linkers—cleavable and non-cleavable—supported by experimental data and detailed methodologies for their assessment.
The fundamental trade-off in linker design lies between systemic stability and efficient payload release within the tumor.[1] Non-cleavable linkers offer superior stability in plasma, as they rely on the complete lysosomal degradation of the antibody to release the payload.[2] This process minimizes premature drug release, generally leading to a longer plasma half-life and a more favorable safety profile.[2] In contrast, cleavable linkers are engineered to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[2] This mechanism can enable a potent "bystander effect," where the released drug kills neighboring antigen-negative tumor cells, but it also carries a higher risk of instability in circulation.
Comparative Analysis of Linker Impact on Pharmacokinetics
The choice between a cleavable and non-cleavable linker directly influences key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), area under the curve (AUC), and half-life (t½). Non-cleavable linkers generally result in ADCs with lower clearance and longer half-lives compared to their cleavable counterparts.[3]
The following table summarizes representative pharmacokinetic data from a preclinical study comparing an ADC with a non-cleavable SMCC linker to one with a novel cleavable triglycyl peptide (CX) linker, both conjugated to the payload DM1. This data illustrates that a well-designed cleavable linker can achieve a PK profile comparable to that of a stable, non-cleavable linker.
| Linker Type | Linker Example | Payload | Clearance (CL) (mL/h/kg) | Half-life (t½) (days) | AUC₀→∞ (h·µg/mL) | Data Source(s) |
| Non-Cleavable | SMCC | DM1 | 0.7 | 10.4 | 14,370 | [4] |
| Cleavable | CX (triglycyl peptide) | DM1 | 0.7 | 9.9 | 15,225 | [4] |
This data highlights that advanced cleavable linker designs can achieve high stability and favorable PK profiles, rivaling those of non-cleavable linkers.
Visualization of Linker Release Mechanisms
The distinct mechanisms of payload release for cleavable and non-cleavable linkers are central to their design and function.
Caption: ADC Payload Release Pathways
Experimental Protocols for Pharmacokinetic Assessment
A multi-faceted approach is required to fully characterize the pharmacokinetics of an ADC, involving a series of in vitro and in vivo assays. The goal is to quantify the total antibody, the conjugated ADC, and the free payload over time.
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for the preclinical pharmacokinetic assessment of an ADC.
Caption: Preclinical ADC Pharmacokinetic Workflow
In Vitro Plasma Stability Assay
This assay provides an initial assessment of linker stability by measuring drug deconjugation over time in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).
Methodology:
-
Preparation: Dilute the ADC to a final concentration (e.g., 50-100 µg/mL) in plasma from the desired species. Prepare a parallel control sample in a formulation buffer.
-
Incubation: Incubate all samples at 37°C.
-
Timepoints: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately store samples at -80°C to halt any further reaction.
-
Analysis: Analyze the samples to determine the average drug-to-antibody ratio (DAR) and/or the concentration of released free payload.
-
DAR Analysis: Use Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the remaining conjugated drug.
-
Free Payload Analysis: Precipitate plasma proteins (e.g., with acetonitrile), and quantify the free payload in the supernatant using LC-MS/MS.
-
-
Data Interpretation: Plot the average DAR or free payload concentration against time to determine the stability profile and deconjugation rate.
In Vivo Pharmacokinetic Study (Mouse Model)
This study characterizes the complete ADME (absorption, distribution, metabolism, and excretion) profile of the ADC in a living system.
Methodology:
-
Animal Model: Use appropriate mouse models (e.g., female nude mice). Acclimate animals for at least one week before the study.
-
Administration: Administer a single dose of the ADC (e.g., 1-10 mg/kg) via intravenous (IV) injection into the tail vein.
-
Blood Collection: Collect blood samples (approx. 20-30 µL) via submandibular or saphenous vein bleeding at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days, 21 days).
-
Sample Processing: Process blood samples to collect plasma (e.g., centrifugation at 2,000 x g for 10 minutes at 4°C). Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using the methods described below.
-
PK Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data.
Bioanalytical Methods
Accurate quantification of different ADC-related analytes in complex biological matrices is crucial for PK assessment.
A. Total Antibody Quantification (Ligand-Binding Assay - ELISA)
This assay measures the concentration of all antibody species, regardless of conjugation status.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody (e.g., anti-human IgG Fc) diluted in PBS. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted standards, quality controls, and plasma samples to the plate. Incubate for 2 hours at room temperature.
-
Detection Antibody: After washing, add a biotinylated detection antibody (e.g., anti-human IgG F(ab')2). Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: After washing, add Streptavidin-HRP (horseradish peroxidase). Incubate for 30 minutes.
-
Substrate Addition: After a final wash, add a substrate solution (e.g., TMB). Allow color to develop in the dark.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate concentrations by interpolating from the standard curve.
B. Free Payload Quantification (LC-MS/MS)
This method provides highly sensitive and specific measurement of the unconjugated, free payload in plasma.
Methodology:
-
Sample Preparation: Thaw plasma samples on ice. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the supernatant to a new plate or vials for analysis.
-
LC Separation: Inject the sample onto a liquid chromatography system. Separate the payload from other matrix components using a suitable column (e.g., C18 reverse-phase) and mobile phase gradient.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for the payload and the internal standard.
-
Quantification: Generate a standard curve by plotting the peak area ratio (analyte/internal standard) versus concentration. Calculate the concentration of the unknown samples from this curve.
References
- 1. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotechinformers.com [biotechinformers.com]
- 3. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Site-Specific versus Stochastic Maytansinol Conjugation for Antibody-Drug Conjugates
The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. Maytansinoids, a class of potent microtubule-disrupting agents, are frequently utilized as payloads in ADCs. The method of conjugating these maytansinoids to the antibody is a critical determinant of the ADC's therapeutic index, influencing its efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of two primary conjugation strategies: site-specific and stochastic (random) conjugation, supported by experimental data and detailed methodologies.
Overview of Conjugation Strategies
Stochastic Conjugation: This traditional approach involves the random chemical modification of naturally occurring amino acid residues on the antibody, typically the ε-amino groups of lysines or the thiol groups from reduced interchain cysteines.[1][2] This process results in a heterogeneous mixture of ADC species with a variable drug-to-antibody ratio (DAR) and different conjugation sites.[3] A well-known example of a stochastically conjugated maytansinoid ADC is Ado-trastuzumab emtansine (T-DM1), which targets lysine residues.[4][5][6]
Site-Specific Conjugation: To overcome the heterogeneity of stochastic methods, site-specific conjugation technologies have been developed to produce homogeneous ADCs with a precisely defined DAR and conjugation site.[7][8][9] These methods often involve antibody engineering to introduce specific reactive sites, such as unnatural amino acids or engineered cysteine residues (e.g., THIOMABs™), or utilize enzymatic or chemical techniques that target specific native residues or glycans on the antibody (e.g., AJICAP® technology).[1][7][9] This control over the molecular composition of the ADC can lead to an improved pharmacokinetic profile and a wider therapeutic window.[4][9][10]
Quantitative Comparison of ADC Properties
The choice of conjugation strategy significantly impacts the key characteristics of the resulting ADC. The following tables summarize the quantitative differences observed between site-specifically and stochastically conjugated maytansinoid ADCs.
Table 1: Comparison of Drug-to-Antibody Ratio (DAR) and In Vivo Safety
| Parameter | Site-Specific Conjugation | Stochastic (Lysine) Conjugation | Reference |
| Drug-to-Antibody Ratio (DAR) | Homogeneous (typically DAR ≈ 2) | Heterogeneous (average DAR ≈ 3.4-4) | [11][12][13][14] |
| Maximum Tolerated Dose (MTD) in Rats (Trastuzumab-Maytansinoid) | ≥ 120 mg/kg | ≥ 20 mg/kg | [13] |
| Maximum Tolerated Dose (MTD) in Rats (Trastuzumab-MMAE) | ≥ 80 mg/kg | 10 mg/kg (cysteine-based) | [15] |
Table 2: Comparison of In Vivo Efficacy and Pharmacokinetics
| Parameter | Site-Specific Conjugation | Stochastic Conjugation | Reference |
| In Vivo Efficacy (Xenograft Model) | Comparable or improved tumor inhibition. 5 mg/kg (DAR=2) showed similar efficacy to 2.5 mg/kg (DAR=4) of a stochastic ADC. | Effective, but higher doses may be required for equivalent drug delivery. | [10][16] |
| Plasma Stability / Payload Detachment | Significantly less payload detachment observed over time. | Higher potential for payload detachment in circulation. | [10] |
| Pharmacokinetic (PK) Profile | Generally more predictable and stable PK profile. | Variable PK profile due to molecular heterogeneity. | [9][10] |
Experimental Workflows and Signaling Pathways
Visual representations of the experimental and biological processes provide a clearer understanding of the concepts.
References
- 1. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. AJICAP Second Generation: Improved Chemical Site-Specific Conjugation Technology for Antibody–Drug Conjugate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
- 14. scienceopen.com [scienceopen.com]
- 15. ajibio-pharma.ajinomoto.com [ajibio-pharma.ajinomoto.com]
- 16. Site-specific trastuzumab maytansinoid antibody-drug conjugates with improved therapeutic activity through linker and antibody engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of SC-VC-PAB-N-Me-L-Ala-Maytansinol
For Immediate Implementation by Laboratory Personnel
The proper disposal of SC-VC-PAB-N-Me-L-Ala-Maytansinol, a potent antibody-drug conjugate (ADC) containing the cytotoxic maytansinoid payload, is critical to ensure the safety of laboratory personnel and the environment. As a hazardous substance, it necessitates strict adherence to established protocols for cytotoxic waste management. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and any contaminated materials.
I. Personal Protective Equipment (PPE) and Safety Precautions
All personnel handling this compound and associated waste must wear appropriate PPE to prevent exposure. The cytotoxic nature of maytansinoids means that even minute quantities can be harmful.[1][2]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact and absorption. |
| Lab Coat | Disposable, solid-front, back-closing gown | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles or a face shield | Shields eyes from potential splashes or aerosols. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling powders or creating aerosols to prevent inhalation.[3] |
II. Step-by-Step Disposal Protocol
The following procedures are to be followed for the disposal of this compound and any materials that have come into contact with it.
-
Segregation of Waste: All waste contaminated with this compound must be segregated from general and other chemical waste streams at the point of generation.[1] This includes, but is not limited to:
-
Unused or expired compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers specifically labeled for cytotoxic/chemotherapeutic waste.[1][3] These containers are often color-coded, typically purple or red, in accordance with institutional and local regulations.[1][2]
-
Handling and Packaging:
-
For liquid waste, ensure the container is securely sealed to prevent leakage.
-
For solid waste, such as contaminated labware and PPE, it should be placed in a primary sealable bag before being deposited into the designated cytotoxic waste container.[3] Double-bagging is often recommended.[3]
-
Sharps (needles, scalpels) must be placed in a designated, puncture-proof sharps container for cytotoxic waste.[1]
-
-
Labeling: All cytotoxic waste containers must be clearly labeled with the universal cytotoxic waste symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".
-
Storage: Store cytotoxic waste in a secure, designated area with limited access, away from general laboratory traffic, until it is collected for final disposal.
-
Final Disposal: The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste management company. The primary methods for disposal are high-temperature incineration or chemical neutralization, as these processes are designed to destroy the cytotoxic compounds.[1]
III. Spill Management
In the event of a spill of this compound, immediate action is required to contain and clean the area while protecting personnel.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Don PPE: Before attempting to clean the spill, all personnel involved in the cleanup must don the appropriate PPE as outlined in the table above.
-
Use a Cytotoxic Spill Kit: Utilize a commercially available cytotoxic spill kit, which contains all necessary materials for cleanup, including absorbent pads, cleaning agents, and disposal bags.
-
Containment and Cleanup:
-
For liquid spills, cover with an absorbent pad from the spill kit.
-
For powder spills, carefully cover with damp absorbent material to avoid generating airborne particles.
-
Work from the outer edge of the spill towards the center.
-
-
Decontamination: After absorbing the spill, decontaminate the area with an appropriate cleaning agent, as recommended by your institution's safety office.
-
Disposal of Cleanup Materials: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste following the procedures outlined above.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
